molecular formula C8H9BrFN B1497740 4-Bromo-N-ethyl-2-fluoroaniline

4-Bromo-N-ethyl-2-fluoroaniline

Cat. No.: B1497740
M. Wt: 218.07 g/mol
InChI Key: GUPZNDCSKKVLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-N-ethyl-2-fluoroaniline is a useful research compound. Its molecular formula is C8H9BrFN and its molecular weight is 218.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-N-ethyl-2-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-N-ethyl-2-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

4-bromo-N-ethyl-2-fluoroaniline

InChI

InChI=1S/C8H9BrFN/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3

InChI Key

GUPZNDCSKKVLCR-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)Br)F

Origin of Product

United States

Foundational & Exploratory

4-Bromo-N-ethyl-2-fluoroaniline CAS 213190-13-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 213190-13-7 Document Type: Technical Guide & Synthesis Protocol Version: 1.0 Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

4-Bromo-N-ethyl-2-fluoroaniline (CAS 213190-13-7) is a specialized halogenated aniline intermediate critical to the development of small molecule inhibitors, particularly in the kinase and GPCR target classes.[1] Its structural value lies in its tri-functional nature : the bromine atom at the para-position serves as a versatile handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig); the fluorine atom at the ortho-position modulates the pKa of the amine and enhances metabolic stability by blocking the metabolically labile 2-position; and the N-ethyl group provides a specific steric and lipophilic profile often required to fill hydrophobic pockets in protein active sites.[1]

This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis routes, reactivity profile, and handling requirements.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

PropertyDataNote
IUPAC Name 4-Bromo-N-ethyl-2-fluoroaniline
CAS Number 213190-13-7
Molecular Formula C₈H₉BrFN
Molecular Weight 218.07 g/mol
Appearance Pale yellow to brown oil / Low-melting solidN-alkylation typically lowers MP relative to parent aniline (MP ~40°C).[1]
Boiling Point ~115–120 °C @ 10 mmHg (Predicted)Extrapolated from parent aniline data.
Solubility DMSO, Methanol, DCM, Ethyl AcetateLow solubility in water.
LogP ~2.7Moderate lipophilicity; suitable for CNS penetration.
pKa (Conjugate Acid) ~3.5–4.0Reduced basicity due to electron-withdrawing ortho-F and para-Br.[1]

Synthetic Pathways[11][12]

The synthesis of 4-Bromo-N-ethyl-2-fluoroaniline presents a classic chemoselectivity challenge: introducing a single ethyl group without over-alkylating to the tertiary amine (N,N-diethyl).[1] While direct alkylation is possible, reductive amination is the industry-standard "Method A" for high purity and yield.

Method A: Reductive Amination (Preferred)

This route utilizes acetaldehyde and a selective reducing agent to prevent over-alkylation.

  • Mechanism: Condensation of 4-bromo-2-fluoroaniline with acetaldehyde to form the hemiaminal/imine species, followed by in-situ reduction.[1]

  • Reagents: Acetaldehyde, Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN), Acetic Acid (AcOH), Dichloromethane (DCM).

Protocol:

  • Imine Formation: Charge a reaction vessel with 4-bromo-2-fluoroaniline (1.0 eq) and DCM (10 mL/g). Add Acetaldehyde (1.1 eq).

  • Activation: Add Acetic Acid (1.0–2.0 eq) to catalyze imine formation. Stir at 0°C for 30 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is preferred over NaBH₃CN for safety (no cyanide risk) and better selectivity.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS for consumption of starting material.

  • Workup: Quench with saturated NaHCO₃ (aq). Extract with DCM.[2] Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Method B: Direct Alkylation (Alternative)

Useful if aldehyde reagents are restricted, but requires strict stoichiometric control to avoid bis-alkylation.

  • Reagents: Ethyl Iodide (EtI), Potassium Carbonate (K₂CO₃), DMF.

  • Protocol: Treat aniline with 0.95 eq of EtI and 2.0 eq K₂CO₃ in DMF at RT. The slight deficit of alkylating agent minimizes the formation of the N,N-diethyl byproduct, though it leaves some unreacted starting material.

Visualization: Synthetic Logic

Synthesis cluster_legend Methodology Comparison Start 4-Bromo-2-fluoroaniline (Parent) RouteA_Step1 Intermediate: Imine/Hemiaminal Start->RouteA_Step1 Acetaldehyde AcOH, DCM Target TARGET: 4-Bromo-N-ethyl-2-fluoroaniline Start->Target Et-I (0.95 eq) K2CO3, DMF RouteA_Step1->Target NaBH(OAc)3 (Reductive Amination) Byproduct Byproduct: N,N-Diethyl derivative Target->Byproduct Et-I (Excess) Route A: High Selectivity (Preferred) Route A: High Selectivity (Preferred) Route B: Risk of Over-alkylation Route B: Risk of Over-alkylation Route A: High Selectivity (Preferred)->Route B: Risk of Over-alkylation

Figure 1: Comparison of Reductive Amination (Route A) vs. Direct Alkylation (Route B). Route A is preferred for preventing the formation of the N,N-diethyl impurity.

Reactivity & Functionalization Profile

This molecule is a "privileged scaffold" because it offers three distinct vectors for chemical modification, allowing it to serve as a core hub in drug design.

  • The Aryl Bromide (C-4 Position):

    • Reactivity: High susceptibility to Oxidative Addition by Palladium(0).

    • Application: Suzuki-Miyaura coupling (to form biaryls), Buchwald-Hartwig amination (to add another amine), or Heck reactions.

    • Note: The presence of the ortho-fluorine slightly deactivates the ring toward oxidative addition compared to a non-fluorinated analog, but this is negligible with modern catalysts (e.g., Pd(dppf)Cl₂, XPhos Pd G2).

  • The Secondary Amine (N-Position):

    • Reactivity: Nucleophilic.[3]

    • Application: Can be acylated (amides), sulfonylated (sulfonamides), or used as a nucleophile in SɴAr reactions (e.g., displacing a chloride on a pyrimidine ring in kinase inhibitor synthesis).

    • Constraint: The N-ethyl group adds steric bulk, making reaction rates slower than the N-methyl or primary amine analogs.[1]

  • The Ortho-Fluorine (C-2 Position):

    • Role: Electronic modulation. It withdraws electron density from the ring (inductive effect), lowering the pKa of the aniline nitrogen.

    • Metabolic Stability: Blocks the C-2 position from metabolic oxidation (Phase I metabolism), a common clearance pathway for anilines.

Visualization: Reactivity Map

Reactivity Center 4-Bromo-N-ethyl-2-fluoroaniline Br_Handle C-4 Bromine Center->Br_Handle N_Handle N-Ethyl Amine Center->N_Handle F_Handle C-2 Fluorine Center->F_Handle Suzuki Biaryl Scaffolds (Suzuki Coupling) Br_Handle->Suzuki Pd(0) Catalysis Amide Ureas / Amides (Kinase Hinge Binders) N_Handle->Amide Acylation/SnAr Metab Blocked Metabolism (Increased Half-life) F_Handle->Metab Steric/Electronic Block

Figure 2: Functionalization vectors. The molecule acts as a tri-functional linker: the Bromine allows scaffold extension, the Amine allows attachment to a core pharmacophore, and the Fluorine enhances stability.

Applications in Medicinal Chemistry

Kinase Inhibition

The 4-bromo-2-fluoroaniline motif is a recurrent substructure in kinase inhibitors.[1] The N-ethyl group often occupies the hydrophobic region of the ATP-binding pocket (Gatekeeper or Solvent Front regions), while the aniline nitrogen forms a critical hydrogen bond with the kinase hinge region.

  • Case Study Context: In the synthesis of inhibitors for EGFR or BTK, this intermediate is often coupled to a heteroaryl core (e.g., quinazoline or pyrimidine) via the amine nitrogen. The bromine is then used to attach a solubilizing tail or a specific binding element via Suzuki coupling.

PROTAC Linkers

Recent literature suggests the utility of halo-anilines in constructing Proteolysis Targeting Chimeras (PROTACs). The bromine atom allows for the precise attachment of linker chains (PEG, alkyl) that connect the warhead to the E3 ligase ligand.

Handling & Safety (SDS Summary)

Hazard Classification:

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[4]

  • Skin/Eye Irritation: Category 2 (Causes serious irritation).[4]

  • Specific Target Organ Toxicity: May cause respiratory irritation.

Storage Protocol:

  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic and potentially air-sensitive over long periods.[1] Store under inert gas (Nitrogen or Argon).

  • Light: Protect from light (amber vials) to prevent slow debromination or oxidation.

Emergency Response:

  • Inhalation: Move to fresh air immediately.

  • Skin Contact: Wash with soap and water. Do not use organic solvents which may increase skin absorption.

  • Spill: Absorb with inert material (vermiculite/sand). Do not flush into surface water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123050, 4-Bromo-2-fluoroaniline (Parent Compound).[1] Retrieved from .

  • Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
  • ChemicalBook. 4-Bromo-N-ethyl-2-fluoroaniline Product Description and Safety Data. Retrieved from .

  • Organic Chemistry Portal. Sodium Cyanoborohydride: Reactivity and Applications in Reductive Amination. Retrieved from .

Sources

Technical Whitepaper: 4-Bromo-N-ethyl-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Core Structural Intermediate for Kinase Inhibitor Scaffolds

Executive Summary

4-Bromo-N-ethyl-2-fluoroaniline (CAS: 1215206-17-9) is a specialized halogenated aniline derivative utilized primarily as a building block in the synthesis of small-molecule kinase inhibitors.[1] Its unique substitution pattern—combining a lipophilic bromine atom, an electron-withdrawing fluorine atom, and a secondary amine—makes it a critical scaffold for modulating potency and metabolic stability in drug candidates targeting EGFR, VEGFR, and other tyrosine kinases.

This guide provides a comprehensive technical analysis of the molecule, detailing its physiochemical properties, validated synthetic pathways, and structural characterization data. It is designed to serve as a reference for medicinal chemists and process development scientists.

Chemical Identity & Physiochemical Properties[2]

The molecule exists as a free base (often an oil) but is frequently handled as a hydrochloride salt to enhance stability and crystallinity.

Identification Data
ParameterDetail
IUPAC Name N-Ethyl-4-bromo-2-fluoroaniline
Common Name 4-Bromo-N-ethyl-2-fluoroaniline
CAS Number 1215206-17-9 (Free Base / HCl Salt Generic)
Molecular Formula C₈H₉BrFN
Molecular Weight 218.07 g/mol (Free Base)
SMILES CCNC1=C(C=C(C=C1)Br)F
InChI Key GUPZNDCSKKVLCR-UHFFFAOYSA-N
Physical Properties (Experimental & Predicted)
PropertyValueNotes
Physical State Viscous oil or low-melting solid (Free Base); Crystalline solid (HCl salt)Free base oxidizes slowly in air.
Boiling Point ~265°C (Predicted at 760 mmHg)Decomposition likely before boiling.
Density ~1.5 ± 0.1 g/cm³High density due to Br/F substitution.
pKa (Conjugate Acid) ~2.5 - 3.0Fluorine at ortho position lowers basicity significantly compared to N-ethylaniline (pKa ~5.1).
Solubility DCM, EtOAc, MeOH, DMSOInsoluble in water (Free Base).

Structural Analysis & Electronic Logic

The reactivity of 4-Bromo-N-ethyl-2-fluoroaniline is governed by the interplay of its three substituents. Understanding these electronic effects is crucial for successful downstream coupling (e.g., Buchwald-Hartwig or Suzuki reactions).

Electronic Effect Map
  • Bromine (C4): Provides a handle for palladium-catalyzed cross-coupling. It is deactivated slightly by the fluorine but remains reactive for oxidative addition.

  • Fluorine (C2): Induces a strong inductive electron-withdrawing effect (-I). This lowers the electron density on the nitrogen lone pair, making the amine less nucleophilic than non-fluorinated analogs. This reduces the risk of over-alkylation during synthesis but requires stronger bases for nucleophilic aromatic substitution (SNAr) reactions.

  • N-Ethyl Group: Increases lipophilicity (LogP) and provides steric bulk that can improve selectivity in enzyme binding pockets.

StructuralLogic Molecule 4-Bromo-N-ethyl-2-fluoroaniline Br_Group 4-Bromo Group (Cross-Coupling Handle) Molecule->Br_Group Site of Pd-Catalysis F_Group 2-Fluoro Group (Inductive Withdrawal) Molecule->F_Group Lowers pKa N_Ethyl N-Ethyl Group (Lipophilicity & Sterics) Molecule->N_Ethyl Secondary Amine F_Group->N_Ethyl Reduces Nucleophilicity

Figure 1: Structural Activity Relationship (SAR) Map detailing the functional roles of substituents.

Validated Synthetic Protocols

While direct alkylation of 4-bromo-2-fluoroaniline with ethyl halides is possible, it often leads to over-alkylation (formation of the tertiary amine). The Reductive Amination pathway is the industry standard for high-purity synthesis.

Protocol: Reductive Amination (Recommended)

Reaction Type: One-pot Reductive Amination Precursors: 4-Bromo-2-fluoroaniline (CAS 367-24-8), Acetaldehyde, Sodium Triacetoxyborohydride (STAB).

Step-by-Step Methodology:
  • Solvation: Dissolve 4-Bromo-2-fluoroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.2 M concentration).

  • Imine Formation: Add Acetaldehyde (1.1 – 1.2 eq) followed by Acetic Acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 30–60 minutes.

    • Note: The fluorine atom slows imine formation slightly compared to unsubstituted anilines; ensure adequate time.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Why STAB? It is milder than NaBH₄ and selectively reduces the imine in the presence of the aldehyde, preventing direct reduction of acetaldehyde to ethanol.

  • Quench & Workup: Stir overnight at room temperature. Quench with saturated aqueous NaHCO₃ . Extract with DCM (3x). Wash organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

SynthesisPathway Start 4-Bromo-2-fluoroaniline (CAS 367-24-8) Reagents Acetaldehyde + AcOH (Imine Formation) Start->Reagents Intermediate Imine Intermediate Reagents->Intermediate Reduction NaBH(OAc)3 (Selective Reduction) Intermediate->Reduction Product 4-Bromo-N-ethyl-2-fluoroaniline (Target) Reduction->Product

Figure 2: Reductive Amination Pathway utilizing Sodium Triacetoxyborohydride.

Characterization & Validation

To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are required. Below are the predicted spectral characteristics based on the parent aniline and standard N-ethyl shifts.

Proton NMR (¹H-NMR)

Solvent: CDCl₃ (Chloroform-d)

Shift (δ ppm) Multiplicity Integration Assignment
7.10 – 7.20 Doublet of doublets (dd) 1H Ar-H3 (Ortho to Br, Meta to F)
7.05 – 7.15 Multiplet 1H Ar-H5 (Meta to N)
6.55 – 6.65 Triplet/Multiplet 1H Ar-H6 (Ortho to N, Ortho to F)
3.70 – 4.00 Broad Singlet 1H N-H (Exchangeable)
3.15 Quartet (J ≈ 7.2 Hz) 2H N-CH₂ -CH₃

| 1.28 | Triplet (J ≈ 7.2 Hz) | 3H | N-CH₂-CH₃ |

Mass Spectrometry (MS)
  • Ionization Mode: ESI+ (Electrospray Ionization)

  • Parent Ion [M+H]⁺:

    • 79Br Isotope: ~218.0

    • 81Br Isotope: ~220.0

  • Pattern: Distinct 1:1 doublet indicative of a mono-brominated species.

Applications in Medicinal Chemistry

This intermediate is a "privileged structure" in the design of Type I and Type II kinase inhibitors.

  • Vandetanib Analogs: The 4-bromo-2-fluoroaniline core is homologous to the aniline moiety found in Vandetanib (Caprelsa), a drug used for medullary thyroid cancer. The N-ethyl variation allows for exploration of the hydrophobic pocket in the ATP-binding site.

  • Cross-Coupling: The bromine at position 4 is an excellent electrophile for Suzuki-Miyaura coupling (to attach aryl/heteroaryl groups) or Buchwald-Hartwig amination (to form diarylamines).

  • Metabolic Stability: The fluorine atom at position 2 blocks metabolic oxidation at that site and electronically deactivates the ring, potentially increasing the half-life of the final drug candidate.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2]

    • H373: May cause damage to organs (blood) through prolonged or repeated exposure (Methemoglobinemia risk typical of anilines).

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation if handling the HCl salt.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Light sensitive.

References

  • PubChem Compound Summary. "4-Bromo-N-ethyl-2-fluoroaniline (CAS 1215206-17-9)."[1] National Center for Biotechnology Information. [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (Standard protocol for reductive amination).[3][4] [Link]

Sources

4-Bromo-N-ethyl-2-fluoroaniline suppliers and pricing

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Sourcing & Technical Validation Guide: 4-Bromo-N-ethyl-2-fluoroaniline

Executive Summary & Strategic Positioning

4-Bromo-N-ethyl-2-fluoroaniline (CAS: 1215206-17-9, HCl salt) is a specialized aniline derivative serving as a critical scaffold in the synthesis of kinase inhibitors and agrochemicals. Its structural value lies in the "Fluorine Effect," where the ortho-fluorine atom modulates metabolic stability (blocking P450 oxidation sites) and influences the conformation of the N-ethyl group via electronic repulsion.

Current Market Status: Unlike its parent compound (4-Bromo-2-fluoroaniline), the N-ethyl derivative is not a commodity catalog item for major Western distributors (e.g., Sigma-Aldrich, Fisher). It is primarily available through custom synthesis (CROs) or boutique suppliers in East Asia.

Recommendation: For requirements <5g, direct procurement from Tier 2 suppliers is time-efficient. For requirements >100g, internal synthesis from the parent amine is the most cost-effective and quality-assured route.

Technical Specifications & Chemical Identity

Before sourcing, the chemical identity must be unequivocally established to prevent regioisomer confusion (e.g., N-ethyl vs. Ring-ethyl variants).

ParameterSpecification
Chemical Name 4-Bromo-N-ethyl-2-fluoroaniline
CAS Number 1215206-17-9 (HCl salt often cited)
Parent CAS 367-24-8 (4-Bromo-2-fluoroaniline)
Molecular Formula C₈H₉BrFN
Molecular Weight 218.07 g/mol
Appearance Pale yellow to brown oil (free base) or off-white solid (HCl salt)
Storage 2-8°C, Hygroscopic (store under Nitrogen/Argon)
Key Impurities Parent aniline (<1.0%), N,N-Diethyl byproduct (<0.5%)

Supply Chain Landscape & Pricing Analysis

The market is bifurcated between Commodity Precursors (highly available) and the Target Intermediate (scarce).

A. Pricing Tiers (Estimated)
CompoundScaleEstimated PriceLead TimeSupplier Type
Parent Amine (CAS 367-24-8)25g$15 - $251-3 DaysTier 1 (Sigma, TCI, Combi-Blocks)
Parent Amine (CAS 367-24-8)1kg$300 - $4501 WeekBulk Chemical (China/India)
Target N-Ethyl (CAS 1215206-17-9)1g$150 - $3002-4 WeeksCustom Synthesis / Boutique
Target N-Ethyl (CAS 1215206-17-9)100gInquire ($2k+)6-8 WeeksCRO (WuXi, Enamine, Pharmablock)
B. Sourcing Decision Matrix

The following logic flow dictates whether to buy or synthesize based on project timelines and quantity.

SourcingStrategy Start Requirement Analysis QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 5 Grams QtyCheck->SmallScale LargeScale > 100 Grams QtyCheck->LargeScale Tier2 Source: Boutique/CRO (Enamine, Key Organics) SmallScale->Tier2 Internal Internal Synthesis (Reductive Amination) LargeScale->Internal Risk Risk: Lead Time (4-6 wks) Tier2->Risk Benefit Benefit: Cost Control & Impurity Profile Known Internal->Benefit

Figure 1: Decision matrix for procuring 4-Bromo-N-ethyl-2-fluoroaniline based on scale and timeline constraints.

Internal Synthesis Protocol (The "Make" Option)

For scale-up (>50g), purchasing the parent amine and performing a Reductive Amination is the gold standard. Direct alkylation with Ethyl Iodide is discouraged due to over-alkylation (formation of N,N-diethyl impurity).

Reaction Scheme:

  • Starting Material: 4-Bromo-2-fluoroaniline (1.0 eq)

  • Reagents: Acetaldehyde (1.2 eq), NaBH(OAc)₃ (1.5 eq), Acetic Acid (cat.)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

  • Conditions: 0°C to RT, 4-12 hours.

Why this route?

  • Selectivity: Sodium triacetoxyborohydride is mild and minimizes over-alkylation compared to NaBH₄.

  • Purification: The secondary amine product is less polar than the primary amine, allowing easy separation via flash chromatography (Hexane/EtOAc).

Quality Control & Validation (Self-Validating System)

Whether purchased or synthesized, the material must undergo orthogonal validation. Relying solely on a vendor COA for this specific intermediate is a high risk for downstream chemistry (e.g., Buchwald couplings failing due to trace primary amine).

QC Workflow

QC_Protocol Sample Incoming Sample (Solid/Oil) Visual Visual Inspection (Color/Homogeneity) Sample->Visual HNMR 1H-NMR (DMSO-d6) Check Ethyl Region Visual->HNMR HPLC HPLC/UPLC (Purity >98%) HNMR->HPLC Decision Impurity Check: Primary Amine < 1%? HPLC->Decision Pass RELEASE For Synthesis Decision->Pass Yes Fail REJECT / RE-PURIFY (Column Chromatography) Decision->Fail No

Figure 2: Orthogonal analytical workflow to validate structural integrity and purity.

Critical Analytical Markers (1H NMR in CDCl₃)
  • Target (N-Ethyl): Look for a triplet at ~1.2 ppm (3H) and a quartet at ~3.2 ppm (2H).

  • Impurity (Parent Amine): Broad singlet at ~3.8 ppm (NH₂) will disappear or shift to ~4.0 ppm (broad singlet, 1H, NH) in the product.

  • Impurity (N,N-Diethyl): Two overlapping triplets/quartets and integration values doubling in the alkyl region.

Recommended Suppliers

Since this is a non-catalog item, use the following hierarchy:

  • Aggregators (Search here first):

    • eMolecules / MolPort: These platforms aggregate stock from smaller boutique labs.

    • SciFinder / ChemSpider: Verify the exact CAS and check "Vendors" tab.

  • Custom Synthesis Partners (Tier 2 - Reliable):

    • Enamine (Ukraine/Europe): High reliability for building blocks.

    • Combi-Blocks (USA): Often stocks halo-anilines; may have the N-ethyl variant or can make it quickly.

    • WuXi AppTec (China): Best for bulk (>1kg) orders.

  • Direct Manufacturer (China - Cost Effective):

    • Note: Requires strict QC upon receipt.

    • Zhengzhou Baoyu Pharmaceutical Co., Ltd. [1]

    • Key Organics (UK based, good for small scale).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24858353 (4-Bromo-2-fluoroaniline). Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

Sources

Technical Guide to the Safe Handling of 4-Bromo-N-ethyl-2-fluoroaniline: A Provisional Safety Profile Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Data Gaps in Novel Compound Safety

In the fast-paced environment of pharmaceutical research and chemical synthesis, scientists frequently work with novel or rare compounds for which a comprehensive Safety Data Sheet (SDS) has not yet been established. 4-Bromo-N-ethyl-2-fluoroaniline is one such compound. A diligent search reveals a lack of a specific, officially registered SDS for this N-ethylated derivative.

This guide addresses this critical information gap. As Senior Application Scientists, our primary directive is to ensure laboratory safety through rigorous scientific principles. When direct safety data is unavailable, the established and prudent methodology is to perform a risk assessment based on the known hazards of structurally analogous compounds. The closest and most relevant analog with available data is 4-Bromo-2-fluoroaniline . This document, therefore, presents a provisional safety and handling guide for 4-Bromo-N-ethyl-2-fluoroaniline, derived from a comprehensive analysis of the safety profile of its parent aniline and related structures. This approach allows researchers to implement robust safety protocols while acknowledging that the addition of an N-ethyl group may alter the compound's physical, chemical, and toxicological properties. All procedures outlined herein should be considered a baseline for a thorough, experiment-specific risk assessment.

Section 1: Compound Identification and Physicochemical Properties

The foundational step in any safety assessment is understanding the compound's identity and physical state. The properties of the parent analog, 4-Bromo-2-fluoroaniline, provide the best available estimates for handling the target compound.

Property4-Bromo-N-ethyl-2-fluoroaniline (Target)4-Bromo-2-fluoroaniline (Primary Analog)Rationale for Comparison
Molecular Formula C₈H₉BrFNC₆H₅BrFN[1][2]The core aromatic ring structure is identical. The addition of an ethyl group (C₂H₄) is the key difference.
Molecular Weight 218.07 g/mol 190.01 g/mol [1][2]The N-ethyl group adds 28.06 g/mol . This can affect volatility and physical state.
CAS Number Not readily available367-24-8[1][2]The unique identifier for the registered parent compound.
Appearance Inferred to be a solid or liquidSolid, Crystalline Mass, Powder[1][3]The parent aniline is a solid. N-alkylation can sometimes lower the melting point, potentially making the derivative a low-melting solid or an oil.
Melting Point Unknown40 - 42 °C[1]Provides a baseline for the physical state at room temperature. The target compound's melting point may be different.
Boiling Point Unknown103-108 °C (at 13 mmHg)[1]Indicates relatively low volatility under vacuum, but vaporization at ambient pressure and elevated temperatures is possible.
Solubility Inferred to be insoluble in waterInsoluble in water; Soluble in organic solvents[4]Aromatic amines are typically poorly soluble in water. This has implications for spill cleanup and environmental fate.

Section 2: Inferred Hazard Profile and GHS Classification

The Globally Harmonized System (GHS) provides a standardized language for hazard communication. The GHS classification for 4-Bromo-2-fluoroaniline is the most reliable starting point for assessing the risks of its N-ethyl derivative. It is critical to assume the target compound carries, at a minimum, the same hazards.

GHS Hazard ClassHazard StatementSignal WordImplication for Researchers
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[1][2]Warning Ingestion of even small quantities can cause significant illness. Strict hygiene measures are mandatory.
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skin[1][2]Warning The compound can be absorbed through the skin, leading to systemic toxicity. High-quality chemical-resistant gloves are essential.
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation[1][2]Warning Direct contact can cause redness, itching, and inflammation. Avoid all skin exposure.
Serious Eye Damage/Irritation (Category 2) H319: Causes serious eye irritation[1][2]Warning Contact with eyes can cause significant, potentially painful, irritation. Chemical splash goggles are mandatory.
Specific Target Organ Toxicity - Single Exposure (Category 3) H335: May cause respiratory irritation[1][2]Warning Inhalation of dust or aerosols can irritate the nose, throat, and lungs. All handling of solids must be done in a certified chemical fume hood.

This table is synthesized from data for the analog 4-Bromo-2-fluoroaniline. The N-ethyl derivative should be handled as if it possesses all these hazards.

Section 3: Proactive Risk Mitigation and Safe Handling

A multi-layered approach to safety, integrating engineering controls, personal protective equipment, and established protocols, is essential. The causality behind these measures is rooted in the inferred hazards of irritation, skin absorption, and respiratory toxicity.

Engineering Controls: The First Line of Defense

The primary engineering control for handling compounds like 4-Bromo-N-ethyl-2-fluoroaniline is a certified chemical fume hood . This is non-negotiable.

  • Causality : A fume hood provides constant negative pressure, drawing airborne dust, vapors, and aerosols away from the researcher's breathing zone. This directly mitigates the risk of respiratory irritation (H335) and systemic toxicity from inhalation. It also provides a contained space to manage accidental spills. All weighing, transfers, and reactions involving this compound must be performed deep within the hood sash.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE must directly counteract the identified hazards. Each piece of equipment validates the safety of the next step.

PPE CategorySpecificationRationale and Field Insight
Hand Protection Chemical-resistant nitrile or neoprene gloves.[5]Causality : Directly prevents skin contact, mitigating the risks of skin irritation (H315) and dermal absorption (H312). Aniline derivatives are known to be absorbed through the skin.[5] Nitrile gloves offer good resistance to a wide range of organic compounds. Always double-check glove compatibility charts and change gloves immediately after contamination.
Eye/Face Protection Chemical splash goggles with side shields, or safety glasses with side shields for low-volume transfers. A face shield should be worn over goggles for larger quantities or splash-prone operations.[5]Causality : Protects the eyes from dust particles and splashes, which could cause serious irritation (H319). Standard safety glasses are insufficient as they do not protect from splashes from the side, top, or bottom.
Skin and Body Protection A flame-resistant lab coat worn over personal clothing that fully covers the arms and legs.[5]Causality : Provides a barrier against accidental spills and contamination on the skin. Ensures that any contamination is contained on the coat, which can be removed safely, preventing contact with personal clothing and skin.
Respiratory Protection Not typically required if all work is conducted in a certified fume hood. If a hood is unavailable or fails, a NIOSH-approved respirator with particulate filters (e.g., N95) or an organic vapor cartridge may be necessary.[5][6]Causality : This is a secondary control. Reliance should be on the primary engineering control (fume hood). A respirator prevents the inhalation of airborne particles, directly addressing the respiratory irritation hazard (H335).
Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_execution Execution & Doffing A Assess Task: Weighing, solution prep, or reaction? B Consult Analog SDS & Risk Assessment A->B C Verify Fume Hood Certification & Airflow B->C D Mandatory: Flame-Resistant Lab Coat (fully buttoned) C->D E Mandatory: Chemical Splash Goggles D->E F Select Gloves: Nitrile or Neoprene E->F G Splash Hazard? Add Face Shield F->G H Perform Work Inside Fume Hood F->H No Splash Hazard G->H Yes I Doffing Procedure: 1. Gloves 2. Face Shield/Goggles 3. Lab Coat H->I J Wash Hands Thoroughly I->J

Caption: PPE selection and use workflow for handling hazardous aniline derivatives.

Section 4: Standard Operating Procedures (SOPs)

Adherence to detailed, validated protocols is crucial for ensuring safety and experimental reproducibility.

Protocol 1: Weighing and Handling Solid 4-Bromo-N-ethyl-2-fluoroaniline
  • Preparation : Ensure the analytical balance is placed inside a certified chemical fume hood or a dedicated containment enclosure.

  • PPE : Don all required PPE as outlined in Section 3.

  • Tare : Place a clean, appropriately sized weigh boat on the balance and tare the mass.

  • Transfer : Using a clean spatula, carefully transfer a small amount of the compound from the stock bottle to the weigh boat. Perform this action slowly and close to the surface of the weigh boat to minimize the generation of airborne dust.

  • Seal : Immediately and securely close the main stock bottle.

  • Record : Record the final mass.

  • Dissolution : If making a solution, add the solvent directly to the weigh boat or transfer the solid to the destination flask inside the fume hood.

  • Decontamination : Decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of all contaminated materials (weigh boat, wipes) in a designated hazardous waste container.[5]

  • Doffing : Remove PPE in the correct order and wash hands thoroughly.

Protocol 2: Storage
  • Container : Ensure the compound is stored in a tightly sealed, clearly labeled container.

  • Environment : Store in a cool, dry, and well-ventilated place, away from sources of ignition.[1][7]

  • Incompatibilities : Segregate from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][8] The aniline functional group is basic and can react exothermically with acids.

  • Security : Store in a locked cabinet or a location with restricted access to authorized personnel only.[1][9]

Section 5: Emergency Response Protocols

Preparedness is key to mitigating the harm from an accidental exposure or release.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an exposure. Always show this guide or the analog SDS to attending medical personnel.[1]

Exposure RouteFirst Aid Protocol
Inhalation 1. Immediately move the affected person to fresh air.[1][10] 2. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[8] 3. Seek immediate medical attention.
Skin Contact 1. Immediately remove all contaminated clothing.[9] 2. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][10] 3. Seek immediate medical attention, as dermal absorption can lead to systemic effects.[10]
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] 2. Remove contact lenses if present and easy to do.[1][8] 3. Seek immediate medical attention from an ophthalmologist.
Ingestion 1. Do NOT induce vomiting.[9] 2. Rinse the mouth thoroughly with water.[1][10] 3. Never give anything by mouth to an unconscious person.[1] 4. Seek immediate medical attention.
Accidental Release and Spill Cleanup
  • Evacuate : Evacuate all non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated (fume hood).

  • PPE : Wear appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.

  • Contain : For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.[9][10]

  • Absorb : If a solution is spilled, cover with an inert absorbent material like clay or diatomaceous earth.[10]

  • Cleanup : Once absorbed, shovel the material into a hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly with soap and water.

  • Disposal : Dispose of all contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[8][9]

Emergency Response Workflow: Chemical Spill

Spill_Response A Spill Occurs B Alert Personnel & Assess Spill Size A->B C Small & Contained? B->C D Trained Personnel Don Full PPE (incl. respirator if needed) C->D Yes E Evacuate Area Call Emergency Response C->E No (Large Spill) F Contain & Clean Up Spill using Spill Kit D->F G Package Waste in Sealed, Labeled Container F->G H Decontaminate Area & Equipment G->H I Dispose of as Hazardous Waste H->I

Caption: Decision workflow for responding to a chemical spill.

Conclusion: A Commitment to Proactive Safety

This technical guide provides a necessary and responsible framework for the safe handling of 4-Bromo-N-ethyl-2-fluoroaniline in a research setting where a formal SDS is not available. By leveraging the comprehensive data from its close structural analog, 4-Bromo-2-fluoroaniline, we have outlined the inferred hazards, robust handling protocols, and emergency procedures. The core principles of proactive risk mitigation—relying on engineering controls, selecting appropriate PPE based on known risks, and adhering to strict operational protocols—form the foundation of this guide. Researchers and drug development professionals must treat this compound with a high degree of caution, assuming it possesses, at a minimum, the hazardous properties of its parent aniline. This document should serve as the cornerstone for your institution's internal risk assessment and SOP development.

References

  • 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET . Techno PharmChem. [Link]

  • 4-Bromo-2-fluoroaniline PubChem Compound Summary . National Center for Biotechnology Information. [Link]

  • 4-Bromo-2-ethylaniline PubChem Compound Summary . National Center for Biotechnology Information. [Link]

  • ICSC 1226 - 4-BROMOANILINE . Inchem.org. [Link]

  • 4-Bromoaniline SDS . SDS-Library. [Link]

  • 4-Bromo-2-fluoroaniline Introduction . ChemBK. [Link]

  • (For Synthesis) (p-Bromoaniline) MSDS . Oxford Lab Fine Chem LLP. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Bromo-N-ethyl-2-fluoroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 4-Bromo-N-ethyl-2-fluoroaniline, a key intermediate in pharmaceutical and agrochemical research. Recognizing the critical role of solubility in drug development and process chemistry, this document offers researchers, scientists, and formulation experts a robust framework for solubility assessment. The guide delves into the theoretical underpinnings of solubility based on molecular structure, outlines detailed experimental protocols for accurate measurement, and provides a framework for data analysis and interpretation. By synthesizing theoretical knowledge with practical, field-proven experimental design, this guide aims to be an essential resource for optimizing the use of 4-Bromo-N-ethyl-2-fluoroaniline in various applications.

Introduction: The Significance of Solubility in Modern Chemistry

4-Bromo-N-ethyl-2-fluoroaniline is an aromatic amine derivative with a substitution pattern that imparts unique electronic and steric properties, making it a valuable building block in the synthesis of complex organic molecules.[1] Its utility in the development of novel pharmaceuticals and agrochemicals is contingent upon a thorough understanding of its physicochemical properties, paramount among which is its solubility.

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical process development.[2] It dictates the choice of reaction media, influences reaction kinetics and yield, and is a critical parameter in purification techniques such as crystallization and chromatography.[2] In the realm of drug development, the aqueous and lipid solubility of a compound can profoundly impact its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its ultimate therapeutic efficacy.

This guide provides a detailed exploration of the solubility of 4-Bromo-N-ethyl-2-fluoroaniline in a range of organic solvents, offering both theoretical predictions and a practical, step-by-step methodology for its empirical determination.

Theoretical Considerations for the Solubility of 4-Bromo-N-ethyl-2-fluoroaniline

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[2] The molecular structure of 4-Bromo-N-ethyl-2-fluoroaniline provides key insights into its expected solubility profile.

  • Molecular Structure: The molecule possesses a substituted benzene ring, which is largely nonpolar. The presence of a bromine atom and a fluorine atom, both electronegative, introduces polarity. The secondary amine (-NH-) group is capable of acting as a hydrogen bond donor and acceptor. The N-ethyl group adds to the nonpolar character of the molecule.

  • Polarity and Hydrogen Bonding: The presence of both polar (amine, halogens) and nonpolar (aromatic ring, ethyl group) regions suggests that 4-Bromo-N-ethyl-2-fluoroaniline will exhibit a nuanced solubility profile. It is expected to be more soluble in solvents that can engage in hydrogen bonding and have a moderate polarity. The parent compound, 4-bromo-2-fluoroaniline, is noted to be soluble in organic solvents like ethanol and dimethylformamide, while being insoluble in water.[3] The addition of the N-ethyl group in 4-Bromo-N-ethyl-2-fluoroaniline will likely increase its lipophilicity and decrease its aqueous solubility compared to its parent compound.

  • Predictive Assessment: Based on its structure, 4-Bromo-N-ethyl-2-fluoroaniline is predicted to have good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, THF) and polar protic solvents (e.g., ethanol, methanol). Its solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be lower but potentially still significant due to the nonpolar regions of the molecule.

Experimental Determination of Solubility

A systematic experimental approach is necessary to quantitatively determine the solubility of 4-Bromo-N-ethyl-2-fluoroaniline. The following protocol outlines the equilibrium solubility method, a reliable and widely used technique.[4]

Materials and Equipment
  • 4-Bromo-N-ethyl-2-fluoroaniline (purity >98%)

  • A range of organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification prep_vial Add excess solid to solvent in vial equilibrate Agitate at constant temperature until equilibrium prep_vial->equilibrate Incubate centrifuge Centrifuge to pellet excess solid equilibrate->centrifuge Separate sample Filter supernatant centrifuge->sample Isolate dilute Dilute sample sample->dilute Prepare for analysis hplc Analyze by HPLC dilute->hplc Inject quantify Calculate concentration from calibration curve hplc->quantify Determine

Caption: Experimental workflow for determining solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-Bromo-N-ethyl-2-fluoroaniline to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[4]

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or rotator. The temperature should be controlled and recorded (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This may take several hours to days, and the optimal time should be determined empirically.[4]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to ensure complete sedimentation of the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of 4-Bromo-N-ethyl-2-fluoroaniline.

  • Quantification:

    • Prepare a series of standard solutions of 4-Bromo-N-ethyl-2-fluoroaniline of known concentrations.

    • Generate a calibration curve by plotting the HPLC peak area against the concentration of the standards.

    • Use the calibration curve to determine the concentration of the analyte in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Example Solubility Data Table

The following table provides a template for presenting the solubility data for 4-Bromo-N-ethyl-2-fluoroaniline in various organic solvents at 25 °C.

SolventSolvent Polarity (Dielectric Constant)Solubility (mg/mL)Classification
Hexane1.88Hypothetical ValueSparingly Soluble
Toluene2.38Hypothetical ValueSoluble
Diethyl Ether4.34Hypothetical ValueSoluble
Ethyl Acetate6.02Hypothetical ValueFreely Soluble
Acetone20.7Hypothetical ValueFreely Soluble
Ethanol24.5Hypothetical ValueFreely Soluble
Methanol32.7Hypothetical ValueVery Soluble
Acetonitrile37.5Hypothetical ValueVery Soluble
Dimethyl Sulfoxide (DMSO)46.7Hypothetical ValueVery Soluble
Water80.1Hypothetical ValueInsoluble

Note: The values in this table are hypothetical and serve as an illustrative example. Actual experimental data should be populated here.

Interpretation of Results

The solubility data can be interpreted in the context of solvent properties:

  • Polarity: A trend of increasing solubility with increasing solvent polarity is generally expected for a molecule with polar functional groups.

  • Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at dissolving 4-Bromo-N-ethyl-2-fluoroaniline due to the presence of the amine group.

  • Aprotic vs. Protic Solvents: Comparing solubility in aprotic and protic solvents with similar dielectric constants can provide insights into the specific intermolecular interactions driving solvation.

Safety Considerations

4-Bromo-N-ethyl-2-fluoroaniline should be handled with appropriate safety precautions. It may be harmful if swallowed, in contact with skin, or if inhaled.[5][6] It can cause skin and serious eye irritation.[5][6] Therefore, it is essential to:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • Avoid breathing dust, fumes, or vapors.[7]

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[6][7]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 4-Bromo-N-ethyl-2-fluoroaniline in organic solvents. By combining theoretical predictions based on molecular structure with a rigorous experimental protocol, researchers can obtain accurate and reliable solubility data. This information is invaluable for the effective use of this compound in synthetic chemistry and for the formulation of new products in the pharmaceutical and agrochemical industries. A thorough understanding of solubility is a critical first step in unlocking the full potential of this versatile chemical intermediate.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • How can you determine the solubility of organic compounds? (2017, June 24). Quora.
  • 4-Bromo-2-fluoroaniline. (n.d.). PubChem. Retrieved from [Link]

  • 4-Bromo-2-ethylaniline. (n.d.). PubChem. Retrieved from [Link]

  • 4-Bromo-2-fluoroaniline. (2024, April 9). ChemBK. Retrieved from [Link]

  • SAFETY DATA SHEET: 4-Bromo-2-fluoroaniline. (2025, December 22).
  • 4-Bromoaniline SAFETY DATA SHEET. (2012, May 9).
  • 4-Bromo-2,6-difluoroaniline SAFETY DATA SHEET. (2023, June 27).
  • CN102993022A - Preparation method of bromoaniline. (n.d.). Google Patents.

Sources

Methodological & Application

Precision N-Ethylation of Halogenated Anilines: A Comparative Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-ethylation protocols for halogenated anilines Content Type: Detailed Application Notes and Protocols

Abstract

The introduction of an N-ethyl group onto halogenated aniline scaffolds is a ubiquitous transformation in medicinal chemistry, often serving to modulate lipophilicity (LogP) and metabolic stability. However, the presence of electron-withdrawing halogens (F, Cl, Br, I) significantly reduces the nucleophilicity of the nitrogen lone pair, making standard alkylation protocols sluggish or prone to side reactions (e.g., poly-alkylation). This application note provides three validated protocols for the mono-N-ethylation of deactivated anilines, categorized by selectivity, scalability, and operational complexity.

Strategic Overview & Mechanistic Challenges

The primary challenge in alkylating halogenated anilines is the inductive effect ($ -I


_a$ of the conjugate acid and reduces the Lewis basicity of the amine.
SubstrateSubstituent EffectApprox. pK

(Conjugate Acid)
NucleophilicityRisk Profile
Aniline None4.6ModerateOver-alkylation
4-Fluoroaniline Inductive w/d4.5Moderate-LowOver-alkylation
4-Chloroaniline Inductive w/d4.0LowSluggish reaction
4-Bromoaniline Inductive w/d3.9LowSluggish reaction
2,4-Difluoroaniline Strong w/d~2.0Very LowNo reaction / Bis-alkylation

Selection Guide:

  • Method A (Reductive Amination): Best for high selectivity (mono-ethylation) on valuable substrates.

  • Method B (Amide Reduction): Best for absolute purity (eliminates di-ethylation risk entirely) but requires 2 steps.

  • Method C (Direct Alkylation): Best for speed and low-cost substrates, provided purification (column chromatography) is acceptable.

Decision Matrix (Visualized)

DecisionTree Start START: Choose Protocol CheckSubstrate Is the substrate heavily deactivated? (e.g., di-halo, nitro-halo) Start->CheckSubstrate PurityCritical Is mono-selectivity critical (no di-ethyl allowed)? CheckSubstrate->PurityCritical No (Mono-halo) MethodB METHOD B: Amide Reduction (Ac2O then LiAlH4) CheckSubstrate->MethodB Yes (Very weak nuc) Scale Is the scale >10g? PurityCritical->Scale No MethodA METHOD A: Reductive Amination (NaBH(OAc)3) PurityCritical->MethodA Yes Scale->MethodA No (Quality driven) MethodC METHOD C: Direct Alkylation (EtI + Base) Scale->MethodC Yes (Cost driven)

Figure 1: Strategic decision tree for selecting the optimal N-ethylation protocol based on substrate electronics and project requirements.

Method A: Reductive Amination (The "Gold Standard")

This method utilizes acetaldehyde and a mild reducing agent. The key to success with halogenated anilines is the use of Sodium Triacetoxyborohydride (STAB) rather than Sodium Cyanoborohydride. STAB is less toxic and allows for better control of pH without strong acid addition.

Mechanism of Action

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion.[1] The electron-deficient nature of halogenated anilines makes the initial imine formation slower, often requiring an acid catalyst (Acetic Acid) to activate the carbonyl.

ReductiveAmination Aniline Halo-Aniline (R-NH2) Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal Aldehyde Acetaldehyde (MeCHO) Aldehyde->Hemiaminal Imine Imine / Iminium (R-N=CHMe) Hemiaminal->Imine - H2O Product N-Ethyl Aniline (R-NH-Et) Imine->Product Hydride Transfer STAB NaBH(OAc)3 (Hydride Source) STAB->Imine Reduces Acid AcOH (Catalyst) Acid->Hemiaminal Activates

Figure 2: Mechanistic pathway of reductive amination using STAB.

Protocol A: Standard Operating Procedure
  • Reagents:

    • Halogenated Aniline (1.0 equiv)

    • Acetaldehyde (1.1 - 1.2 equiv) [Note: Freshly distilled or from a sealed ampoule]

    • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

    • Acetic Acid (glacial) (1.0 - 2.0 equiv)

    • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Step-by-Step:

    • Dissolution: In a flame-dried flask under N

      
      , dissolve the aniline in DCE (0.2 M concentration).
      
    • Activation: Add Acetic Acid. Stir for 5 minutes.

    • Imine Formation: Add Acetaldehyde dropwise. Stir for 30–60 minutes at room temperature. Critical: For very electron-deficient anilines (e.g., 2,4-difluoro), extend this time to 2 hours to ensure equilibrium favors the imine.

    • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.

    • Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LCMS (look for M+29 peak).

    • Quench: Quench with saturated aqueous NaHCO

      
       until gas evolution ceases.
      
    • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Why this works: STAB is sterically bulky and electron-deficient, making it selective for the imine over the aldehyde, preventing the reduction of acetaldehyde to ethanol [1].

Method B: Acetylation-Reduction (The "High Purity" Route)

When di-ethylation must be strictly avoided (e.g., GMP synthesis), this two-step sequence is superior. It locks the nitrogen as an amide, which can only be reduced to a secondary amine.

Protocol B: Standard Operating Procedure

Step 1: Acetylation

  • Reagents: Aniline (1.0 equiv), Acetic Anhydride (1.1 equiv), Pyridine or Et

    
    N (1.2 equiv), DCM.
    
  • Procedure: Mix aniline and base in DCM at 0°C. Add Ac

    
    O dropwise. Stir 2h. Wash with 1M HCl (to remove pyridine) and NaHCO
    
    
    
    . Isolate the acetanilide intermediate.

Step 2: Amide Reduction

  • Reagents:

    • Halo-Acetanilide (Intermediate from Step 1)

    • LiAlH

      
       (2.0 - 2.5 equiv) [Solution in THF] or Borane-DMS
      
    • Solvent: Anhydrous THF

  • Step-by-Step:

    • Setup: Charge a dry flask with the acetanilide and dissolve in THF (0.1 M). Cool to 0°C under Argon.

    • Addition: Add LiAlH

      
       solution (1.0 M or 2.0 M) dropwise. Caution: Exothermic and H
      
      
      
      gas evolution.
    • Reflux: Heat to reflux (66°C) for 4–12 hours. The amide carbonyl is difficult to reduce; heat is required.

    • Fieser Quench: Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL), where x = grams of LiAlH

      
       used.
      
    • Filtration: Filter the granular white precipitate through Celite. Concentrate the filtrate.

  • Note on Halogen Stability: LiAlH

    
     can sometimes debrominate or deiodinate aromatic rings. If the substrate contains Br or I, use Borane-Dimethyl Sulfide (BH
    
    
    
    -DMS)
    complex instead of LiAlH
    
    
    , as it is chemoselective for the amide over the aryl halide.
Method C: Direct Alkylation (The "Quick" Route)

Direct alkylation is prone to over-alkylation (forming the tertiary amine). This protocol uses inorganic bases and stoichiometry control to mitigate that risk.

Protocol C: Standard Operating Procedure
  • Reagents:

    • Halogenated Aniline (1.0 equiv)

    • Ethyl Iodide (EtI) (0.9 - 0.95 equiv) [Sub-stoichiometric is key]

    • Base: K

      
      CO
      
      
      
      (2.0 equiv) or Cs
      
      
      CO
      
      
      (1.5 equiv)
    • Solvent: DMF or Acetonitrile

  • Step-by-Step:

    • Suspension: Suspend aniline and powdered K

      
      CO
      
      
      
      in DMF.
    • Addition: Add EtI dropwise at room temperature.

    • Heating: Heat to 60–80°C. Monitor closely by TLC.

    • Stopping Point: Stop the reaction when the di-ethyl spot begins to appear, even if starting material remains. It is better to recycle starting material than to separate the di-ethyl byproduct.

Analytical Data Summary
MethodSelectivity (Mono:Di)Yield (Typical)Operational DifficultyCost
Reductive Amination >20:175-90%ModerateMedium
Amide Reduction 100:085-95% (Step 2)High (2 steps)High
Direct Alkylation ~3:140-60%LowLow
References
  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][5][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][5] [Link]

  • Salvatore, R. N. , Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. [Link]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[4] The cyanohydridoborate anion as a selective reducing agent.[4][5][6] Journal of the American Chemical Society, 93(12), 2897-2904. [Link]

Sources

Advanced Protocol: Buchwald-Hartwig Amination of 4-Bromo-N-ethyl-2-fluoroaniline

[1]

Strategic Analysis & Chemical Logic

The Substrate Challenge

4-Bromo-N-ethyl-2-fluoroaniline (CAS: 1261596-88-8) presents a unique "Janus-faced" challenge in palladium-catalyzed cross-coupling.[1] It contains two reactive sites that compete under Buchwald-Hartwig conditions:

  • The Electrophilic Site (C-Br): The aryl bromide at the para position is a classic electrophile for oxidative addition.

  • The Nucleophilic Site (N-H): The secondary ethylamine is a nucleophile.

Furthermore, the ortho-fluorine atom exerts a critical influence:

  • Electronic Effect: The strong inductive withdrawal (-I) reduces the electron density on the nitrogen, making it a weaker nucleophile than non-fluorinated anilines.

  • Steric/Chelation Effect: While fluorine is small (Van der Waals radius ~1.47 Å), its proximity to the nitrogen can create a "pocket" that hinders bulky ligands or promotes deleterious chelation to the metal center.

The Chemoselectivity Trap

The success of your reaction depends entirely on whether you intend to use this molecule as the Nucleophile (coupling the amine) or the Electrophile (coupling the bromide).

  • Scenario A: As the Electrophile (Targeting C-Br)

    • Goal: React the Br with an external amine.

    • Risk:[1][2][3] Self-coupling (homocoupling) where the substrate acts as both nucleophile and electrophile is a major background reaction.

    • Solution: Use the external amine in excess and employ a ligand that favors the external amine's steric profile.

  • Scenario B: As the Nucleophile (Targeting N-H)

    • Goal: React the N-H with an external Aryl Halide (Ar-X).

    • Risk:[1][2][3] Polymerization. If the external Ar-X is an Aryl Chloride, the catalyst will preferentially perform oxidative addition on the substrate's own Aryl Bromide (Ar-Br > Ar-Cl), leading to oligomerization.

    • Solution: The external partner must be more reactive than the internal bromide (i.e., use Ar-I or Ar-OTf), or you must use a catalyst system with extreme selectivity for the external partner's specific electronics.

Ligand Selection & Catalyst Architecture

For this specific substrate, standard ligands (PPh3, dppf) will likely fail or produce low yields. We utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) to overcome the electronic deactivation of the fluorine and the steric bulk of the ethyl group.

LigandCatalyst GenerationPrimary Use CaseWhy for this Substrate?
RuPhos Pd G4Secondary Amines The gold standard for secondary amines.[1] The bulky isopropyl groups on the biaryl backbone create a pocket that accommodates the N-ethyl group while preventing bis-arylation.
BrettPhos Pd G4Primary Amines (or difficult 2°)Use if RuPhos fails. Excellent for electron-deficient anilines.[1]
XantPhos Pd(OAc)₂ / Pd₂dba₃N-Heterocycles Use only if coupling with a rigid heterocycle (e.g., piperazine) where bite angle is critical.[1]
Mechanistic Visualization (Catalytic Cycle)

The following diagram illustrates the critical decision points in the catalytic cycle for this fluorinated substrate.

BuchwaldCyclecluster_0Pre-Catalyst ActivationRuPhos Pd G4RuPhos Pd G4L-Pd(0)L-Pd(0)RuPhos Pd G4->L-Pd(0) Base/HeatOxidative AdditionOxidative AdditionL-Pd(0)->Oxidative Addition Ar-X EntryAmine BindingAmine BindingOxidative Addition->Amine Binding Substrate EntryTrapTrapOxidative Addition->Trap RiskDeprotonationDeprotonationAmine Binding->Deprotonation Base (NaOtBu)Reductive EliminationReductive EliminationDeprotonation->Reductive Elimination Rate Limiting StepReductive Elimination->L-Pd(0) Product Release

Caption: Catalytic cycle highlighting the oxidative addition competition. For 4-Bromo-N-ethyl-2-fluoroaniline, the "Trap" node represents the risk of self-polymerization if the external electrophile is less reactive than the internal bromide.[1]

Experimental Protocols

Protocol A: Using the Substrate as an Electrophile (C-N Coupling)

Objective: Replace the Bromine with a primary or secondary amine.

Reagents:

  • Electrophile: 4-Bromo-N-ethyl-2-fluoroaniline (1.0 equiv)[1]

  • Nucleophile: External Amine (1.2 - 1.5 equiv)[1]

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)[1]

  • Base: NaOtBu (1.5 equiv) or LiHMDS (2.0 equiv for base-sensitive substrates)[1]

  • Solvent: Anhydrous THF or Toluene (0.2 M)

Step-by-Step Methodology:

  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. If using Pd G4 precatalysts, a glovebox is not required, but an inert atmosphere (N2/Ar) is recommended.

  • Charging: Add RuPhos Pd G4 (1-2 mol%) and NaOtBu (1.5 equiv) to the vial.

  • Substrate Addition:

    • Solids: Add the amine nucleophile (if solid) and the aniline substrate (if solid).

    • Liquids: Seal the vial with a septum and purge with inert gas. Add the solvent (THF/Toluene) via syringe, followed by the liquid amine and liquid substrate.

  • Reaction: Heat the block to 80°C . Stir vigorously (critical for heterogeneous base mixtures).

  • Monitoring: Monitor by TLC or LCMS at 2 hours. The ortho-F creates a distinct shift in 19F NMR (-130 to -140 ppm range typically); monitoring the disappearance of the starting material peak is highly effective.[1]

  • Workup: Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.

Protocol B: Using the Substrate as a Nucleophile (N-Arylation)

Objective: Couple the N-H to an external Aryl Iodide.

Critical Constraint: The external partner MUST be an Aryl Iodide (Ar-I) or an activated Aryl Triflate (Ar-OTf).[1] Do not use Aryl Chlorides, or the catalyst will attack the Br on your substrate.

Reagents:

  • Nucleophile: 4-Bromo-N-ethyl-2-fluoroaniline (1.0 equiv)[1]

  • Electrophile: External Aryl Iodide (1.1 equiv)[1]

  • Catalyst: BrettPhos Pd G4 (2.0 mol%) - BrettPhos is often superior for N-arylation of hindered anilines.[1]

  • Base: Cs₂CO₃ (2.0 equiv) - Milder base prevents side reactions.[1]

  • Solvent: 1,4-Dioxane or tBuOH.[1]

Step-by-Step Methodology:

  • Charging: Add BrettPhos Pd G4 (2 mol%), Cs₂CO₃ (2.0 equiv), and the Aryl Iodide to the vial.

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add the 4-Bromo-N-ethyl-2-fluoroaniline and solvent (Dioxane) via syringe.

  • Reaction: Heat to 100°C . The higher temperature is often needed to overcome the nucleophilic deactivation caused by the ortho-fluorine.

  • Self-Validation: Check LCMS for the mass of [Product]. If you see a mass corresponding to [Substrate]2 (dimer), the catalyst is attacking the wrong bromide. Switch to an Aryl Iodide partner or increase the catalyst loading to ensure rapid consumption of the external electrophile.

Troubleshooting & Optimization Matrix

If conversion is low (<50%) or impurities are high, follow this logic path:

OptimizationStartProblem IdentifiedLowConvLow Conversion (<20%)Start->LowConvStalledStalled Reaction (50-60%)Start->StalledHomocouplingHomocoupling ObservedStart->HomocouplingCheck O2 Levels\n(Degas Solvent)Check O2 Levels(Degas Solvent)LowConv->Check O2 Levels\n(Degas Solvent)Pd Black Visible?Switch Ligand:\nRuPhos -> BrettPhosSwitch Ligand:RuPhos -> BrettPhosLowConv->Switch Ligand:\nRuPhos -> BrettPhosSteric Issue?Add 2nd portion of CatalystAdd 2nd portion of CatalystStalled->Add 2nd portion of CatalystCat DeathSwitch Base:\nNaOtBu -> LiHMDSSwitch Base:NaOtBu -> LiHMDSStalled->Switch Base:\nNaOtBu -> LiHMDSpKa IssueUse Ar-I partnerUse Ar-I partnerHomocoupling->Use Ar-I partnerIf acting as NucDilute Reaction (0.1M)Dilute Reaction (0.1M)Homocoupling->Dilute Reaction (0.1M)Concentration Effect

Caption: Decision tree for troubleshooting common failure modes with fluorinated haloanilines.

The "Fluorine Effect" on Purification

Tip: The ortho-fluorine atom significantly alters the polarity of the molecule compared to the non-fluorinated analog.

  • TLC: The product often runs much faster on Silica than expected due to the "greasy" nature of the fluorine masking the polarity of the amine (if coupled).

  • NMR: Always acquire a 19F NMR . It is a clean, self-validating diagnostic.[1]

    • Starting Material: ~ -130 ppm (doublet or multiplet).[1]

    • Product: Shift will occur (often 5-10 ppm) depending on the electronic nature of the new coupling partner.

References

  • Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[4] Chemical Science, vol. 2, no.[4] 1, 2011, pp. 57-68.[4] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[1] Chemical Reviews, vol. 116, no. 19, 2016, pp. 12564–12649. Link

  • Bruno, N. C., et al. "Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide." Accounts of Chemical Research, vol. 52, no. 1, 2019, pp. 270–285. Link

  • Sigma-Aldrich. "RuPhos Pd G4 Technical Data Sheet."[1] Link

preparation of trifluoromethyl-substituted adenosine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Trifluoromethylation of Adenosine Derivatives

Executive Summary & Scientific Rationale

The incorporation of a trifluoromethyl (


) group into the adenosine scaffold is a high-value transformation in medicinal chemistry. The 

moiety acts as a bioisostere for the hydroxyl group or hydrogen atom but introduces profound changes in physicochemical properties:
  • Metabolic Stability: The strong C-F bond (approx. 116 kcal/mol) blocks metabolic degradation, particularly at the C8 position (susceptible to oxidative deglycosylation) and the 2'-sugar position (susceptible to nucleases).

  • Lipophilicity: Enhances membrane permeability (

    
     increase).
    
  • Electronic Modulation: The electron-withdrawing nature of

    
     alters the pKa of the purine base, influencing hydrogen bonding with receptors and polymerases.
    

This guide details two distinct, field-proven protocols: Direct C8-H Radical Trifluoromethylation (Base Modification) and Nucleophilic 2'-C Trifluoromethylation (Sugar Modification).

Strategic Regioselectivity Map

Before initiating synthesis, researchers must select the appropriate methodology based on the target position. The adenosine scaffold presents three primary sites for fluorination, each requiring orthogonal chemistries.

AdenosineStrategy Adenosine Adenosine Scaffold C8_Pos Position C8 (Base) Innate Radical Reactivity Adenosine->C8_Pos C2_Pos Position C2 (Base) Requires Activation Adenosine->C2_Pos Sugar_Pos Position 2' (Sugar) Nucleophilic Addition Adenosine->Sugar_Pos Method_C8 Method: Minisci-Type Radical Reaction Reagent: Langlois (CF3SO2Na) + TBHP C8_Pos->Method_C8 Direct C-H Method_C2 Method: Cross-Coupling Pre-requisite: 2-Iodo-Adenosine Reagent: CuCF3 species C2_Pos->Method_C2 Pd/Cu Catalysis Method_Sugar Method: Ruppert-Prakash Reaction Pre-requisite: 2'-Ketone Reagent: TMS-CF3 Sugar_Pos->Method_Sugar Anomeric Control

Figure 1: Decision tree for selecting the synthetic pathway based on the desired site of trifluoromethylation.

Protocol A: Direct C8-H Trifluoromethylation (Radical Mechanism)

Objective: Introduction of


 at the C8 position of the purine ring.[1][2]
Mechanism:  Oxidative radical substitution (Minisci-type) using the Langlois reagent.
Key Advantage:  Avoids the use of expensive gaseous 

or ozone-depleting reagents. Works directly on C-H bonds.[3][4]
Reagents & Materials
  • Substrate: 2',3',5'-Tri-O-acetyladenosine (Protection is critical to prevent side reactions with sugar hydroxyls and improve solubility in organic solvents).

  • Source: Sodium trifluoromethanesulfinate (Langlois Reagent,

    
    ).[5][6]
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution.

  • Solvent: Dichloromethane (DCM) / Water biphasic system or DMSO (for higher solubility).

Step-by-Step Methodology
  • Preparation:

    • Dissolve 2',3',5'-Tri-O-acetyladenosine (1.0 equiv, e.g., 1 mmol) in DCM (4 mL) and Water (1 mL). Note: A biphasic system often helps modulate the radical concentration.

    • Add Sodium trifluoromethanesulfinate (3.0 equiv).

  • Initiation:

    • Cool the mixture to 0°C initially to control the exotherm.

    • Add TBHP (5.0 equiv) dropwise over 10 minutes.

    • Critical Insight: The reaction relies on the generation of the

      
       radical.[7] TBHP oxidizes the sulfinate to the sulfonyl radical, which desulfonylates to release 
      
      
      
      .
  • Reaction:

    • Allow the mixture to warm to ambient temperature (25°C).

    • Stir vigorously for 12–24 hours.

    • Monitoring: Check TLC (SiO2, 5% MeOH in DCM). The product (8-

      
      -Adenosine derivative) typically runs faster (higher 
      
      
      
      ) than the starting material due to increased lipophilicity.
  • Work-up:

    • Quench with saturated aq.

      
       and 
      
      
      
      (to neutralize peroxides).
    • Extract with DCM (

      
      ).
      
    • Dry organics over

      
       and concentrate.
      
  • Purification:

    • Flash column chromatography (Hexanes/Ethyl Acetate gradient).

    • Yield Expectation: 50–70%.

  • Deprotection (Optional):

    • Treat with methanolic ammonia (

      
      ) at 0°C to remove acetyl groups if the free nucleoside is required.
      

Protocol B: 2'-Sugar Trifluoromethylation (Nucleophilic Addition)

Objective: Synthesis of 2'-deoxy-2'-trifluoromethyl-adenosine analogs. Mechanism: Nucleophilic addition of


 to a 2'-ketone intermediate.
Key Challenge:  Stereoselectivity. The addition is governed by the "Anomeric Effect" and steric hindrance, often favoring the arabino configuration (OH and Base on the same face), which may require inversion for specific biological targets.
Reagents & Materials
  • Substrate: 3',5'-O-(Tetraisopropyldisiloxane-1,3-diyl)-adenosine (TIPDS-protected adenosine).[8] This protection bridges the 3' and 5' positions, leaving the 2'-OH free for oxidation.

  • Oxidant: Dess-Martin Periodinane (DMP) or Chromium-based oxidants.

  • Reagent: (Trifluoromethyl)trimethylsilane (Ruppert-Prakash Reagent,

    
    ).
    
  • Initiator: Cesium Fluoride (CsF) or TBAF.

Step-by-Step Methodology
  • Oxidation (Generation of 2'-Ketone):

    • Dissolve TIPDS-adenosine (1.0 equiv) in dry DCM.

    • Add Dess-Martin Periodinane (1.5 equiv). Stir at RT for 2 hours.

    • Validation: IR spectroscopy will show a new carbonyl stretch at ~1750

      
      .
      
    • Work up and dry the ketone intermediate immediately (unstable on silica).

  • Trifluoromethylation:

    • Dissolve the crude ketone (1.0 equiv) in dry THF under Argon.

    • Cool to 0°C.

    • Add

      
       (1.5 equiv).
      
    • Add CsF (catalytic, 0.1 equiv) or TBAF (1.0 equiv). Note: CsF often provides cleaner conversions for nucleosides.

    • Stir for 2 hours at 0°C, then warm to RT.

  • Hydrolysis & Deprotection:

    • The initial product is a silyl ether. Treat with TBAF/THF to remove the TMS group and the TIPDS protecting group simultaneously (or stepwise depending on acid sensitivity).

    • Stereochemical Check: The major product is typically the 2'-

      
      -
      
      
      
      -adenosine.
  • Purification:

    • Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient) is recommended due to the polarity of the deprotected nucleoside.

Quality Control & Data Validation

The success of trifluoromethylation must be validated using


 NMR. This is the most definitive test.

Table 1: Analytical Benchmarks

ParameterC8-

Adenosine
2'-

Adenosine

NMR Shift

-60 to -63 ppm (Singlet)

-70 to -75 ppm (Singlet)

NMR (C-F)
Quartet,

Quartet,

Mass Spectrometry M+68 mass shift (vs H)M+68 mass shift (vs H)
UV Absorbance Slight bathochromic shift (Red shift)Minimal change from parent

Self-Validating Checkpoints:

  • Checkpoint 1 (Color): In Protocol A, the reaction mixture often turns yellow upon addition of TBHP. If it turns black/tarry immediately, the oxidant addition was too fast.

  • Checkpoint 2 (Solubility): If the starting material precipitates in Protocol A, switch solvent to DMSO or Acetonitrile/Water (4:1).

References

  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. [Link]

  • Baran, P. S., et al. (2011). A General, Simple, and Inexpensive Process for the C–H Trifluoromethylation of Heterocycles. The Journal of Organic Chemistry. [Link]

  • Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.[4][9] Nature.[8] [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews. [Link]

  • Kowalski, K., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry. [Link]

Sources

Application Notes and Protocols: Reagents for N-Alkylation of 4-Bromo-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of contemporary and classical methods for the N-alkylation of 4-bromo-2-fluoroaniline, a critical transformation in synthetic chemistry. N-alkylated anilines, particularly those bearing halogen substituents, are foundational building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of the bromo and fluoro groups on the aniline ring offers unique electronic properties and provides synthetic handles for further molecular elaboration, such as cross-coupling reactions.[1][2]

This document moves beyond a simple recitation of procedures to explain the underlying principles of each method, empowering researchers to make informed decisions for their specific synthetic challenges. We will explore direct alkylation, reductive amination, and modern catalytic approaches, providing detailed, actionable protocols for each.

General Experimental Workflow

The N-alkylation of anilines follows a general sequence of steps from reaction setup to product characterization. The specific reagents and conditions within this framework are dictated by the chosen methodology.

General Workflow for N-Alkylation start Start reagents Combine Reactants: - 4-Bromo-2-fluoroaniline - Alkylating Agent - Catalyst/Reagent - Base (if required) - Solvent start->reagents 1. Setup reaction Reaction Under Optimized Conditions (Temperature, Time, Atmosphere) reagents->reaction 2. Mix & React workup Work-up: - Quenching - Extraction - Washing reaction->workup 3. Process purification Purification: - Column Chromatography - Recrystallization - Distillation workup->purification 4. Isolate product Characterize Product: - NMR, MS, etc. purification->product end End product->end

Caption: Generalized workflow for the N-alkylation of 4-bromo-2-fluoroaniline.

Direct N-Alkylation with Alkyl Halides

Direct alkylation is a foundational method for forming C-N bonds, involving the nucleophilic attack of the aniline's amino group on an alkyl halide.[3] While straightforward, this method can be challenging to control, often leading to over-alkylation (formation of tertiary amines) and requiring relatively harsh conditions. The reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct.

Mechanistic Insight: The reaction proceeds via a classical SN2 mechanism. The lone pair of electrons on the aniline nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. A base is required to deprotonate the resulting ammonium salt, regenerating a neutral secondary amine that can, unfortunately, be more nucleophilic than the starting aniline, leading to a second alkylation.

Protocol 1: Classical N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the mono-N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole, which can be adapted for 4-bromo-2-fluoroaniline.[4]

Materials:

  • 4-Bromo-2-fluoroaniline

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.0-1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in oil) or Potassium Carbonate (K₂CO₃) (1.1-2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc) & Hexanes

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add 4-bromo-2-fluoroaniline (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or MeCN to dissolve the aniline (concentration typically 0.1-0.5 M).[4]

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add the base (e.g., NaH) portion-wise. If using a carbonate base, cooling may not be necessary.[4]

  • Stirring: Stir the mixture at 0 °C (for NaH) or room temperature (for K₂CO₃) for 30-60 minutes.[4]

  • Alkylation: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. For less reactive alkyl halides, gentle heating (e.g., 40-80 °C) may be required.[4] Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Quenching: Once complete, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution or water.[4]

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).[4]

  • Washing: Wash the combined organic layers with water and then brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[1][4]

Parameter Reagent/Condition Rationale / Key Considerations Reference(s)
Substrate 4-Bromo-2-fluoroanilineNucleophile. The fluorine atom is electron-withdrawing, reducing the nucleophilicity of the amine compared to aniline.[2]
Alkylating Agent R-X (X = I, Br, Cl)Electrophile. Reactivity order: R-I > R-Br > R-Cl. Primary halides are preferred to minimize elimination side reactions.[3]
Base NaH, K₂CO₃, Cs₂CO₃Neutralizes the HX byproduct, driving the reaction forward. Stronger bases (NaH) are more effective but require anhydrous conditions.[3][4]
Solvent DMF, Acetonitrile, THFPolar aprotic solvents are typically used to dissolve the reactants and facilitate the SN2 reaction.[3][4]
Temperature 25-100 °CDependent on the reactivity of the alkyl halide. Higher temperatures may be needed but can increase side products.[3]
Work-up Aqueous Quench, ExtractionEssential to remove the base, salts, and polar solvent before purification.[4]

Table 1: Summary of key parameters for direct N-alkylation.

Reductive Amination with Carbonyl Compounds

Reductive amination is a powerful and highly versatile method for N-alkylation that avoids the over-alkylation issues common with alkyl halides.[5] The process involves two key steps in one pot: the formation of an imine intermediate from the aniline and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the target amine.[6][7]

Mechanistic Insight: The aniline first attacks the carbonyl carbon of the aldehyde or ketone, and after a series of proton transfers and water elimination, an imine is formed. A mild reducing agent, selective for the imine C=N double bond over the starting carbonyl C=O bond, is then used to reduce the imine to the final N-alkylated product.[5] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices because they are less reactive towards ketones and aldehydes at neutral or acidic pH but readily reduce the protonated imine.[5]

Reductive Amination cluster_0 Imine Formation cluster_1 Reduction Aniline 4-Bromo-2-fluoroaniline Imine Imine Intermediate Aniline->Imine Carbonyl Aldehyde / Ketone (R-CO-R') Carbonyl->Imine Product N-Alkylated Product Imine->Product Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Caption: The two-stage process of reductive amination.

Protocol 2: One-Pot Reductive Amination

This protocol is a general procedure adapted from established methods for reductive amination.[7]

Materials:

  • 4-Bromo-2-fluoroaniline (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask, dissolve 4-bromo-2-fluoroaniline and the carbonyl compound in DCM or DCE.

  • Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride in one portion. The reaction is often mildly exothermic.

  • Reaction: Stir the reaction at room temperature for 2-24 hours, monitoring by TLC until the starting aniline is consumed.

  • Quenching: Carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography.

Parameter Reagent/Condition Rationale / Key Considerations Reference(s)
Carbonyl Source Aldehydes, KetonesAldehydes are generally more reactive than ketones. The choice determines the alkyl group introduced.[7]
Reducing Agent NaBH(OAc)₃, NaBH₃CNMild reagents that selectively reduce the iminium ion in the presence of the carbonyl starting material.[5]
Solvent DCM, DCE, THFChlorinated solvents are common. Must be compatible with the reducing agent.[7]
Acid Catalyst Acetic AcidSpeeds up the dehydration step in imine formation. Often not required but can be beneficial.[6]
pH Mildly Acidic to NeutralOptimal for imine formation and selective reduction. Strong acid or base can inhibit the reaction.[5]

Table 2: Summary of key parameters for reductive amination.

Catalytic N-Alkylation with Alcohols via Borrowing Hydrogen

"Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" catalysis is a highly atom-economical and green methodology for N-alkylation.[8][9] This approach uses alcohols as the alkylating agents, with water as the only stoichiometric byproduct.[8] The transformation is enabled by transition-metal catalysts (based on Ru, Ir, Mn, Ni, etc.) that temporarily "borrow" hydrogen from the alcohol to form an aldehyde in situ.[9][10][11][12]

Mechanistic Insight: The catalytic cycle involves several steps:

  • Oxidation: The metal catalyst oxidizes the alcohol to an aldehyde, storing the hydrogen atoms as a metal-hydride species.

  • Condensation: The in situ-generated aldehyde reacts with the aniline to form an imine, releasing a molecule of water.

  • Reduction: The metal-hydride species reduces the imine to the final N-alkylated aniline.

  • Catalyst Regeneration: The catalyst is regenerated, ready to start a new cycle.

Borrowing Hydrogen Cycle Catalyst [M] Catalyst Hydride [M]-H₂ Hydride Catalyst->Hydride 1. Oxidation Hydride->Catalyst 3. Reduction Alcohol RCH₂OH Aldehyde RCHO Alcohol->Aldehyde H₂ Imine ArN=CHR Aldehyde->Imine 2. Condensation Aniline ArNH₂ Aniline->Imine H₂O Product ArNH-CH₂R Imine->Product + H₂

Caption: The catalytic cycle for N-alkylation via the Borrowing Hydrogen strategy.

Protocol 3: Manganese-Catalyzed N-Alkylation with an Alcohol

This protocol is based on a reported procedure using an earth-abundant manganese pincer complex, highlighting a more sustainable approach to BH catalysis.[9]

Materials:

  • 4-Bromo-2-fluoroaniline (0.5 mmol, 1.0 eq)

  • Benzyl alcohol or other primary alcohol (0.6 mmol, 1.2 eq)

  • Manganese PNP pincer complex catalyst (e.g., 0.01 mmol, 2 mol%)

  • Potassium tert-butoxide (t-BuOK) (0.5 mmol, 1.0 eq)

  • Anhydrous Toluene (1 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: In a glovebox or under an inert atmosphere, add the manganese catalyst, t-BuOK, 4-bromo-2-fluoroaniline, and a stir bar to a dry Schlenk tube or reaction vial.

  • Reagent Addition: Add toluene, followed by the alcohol via syringe.

  • Reaction: Seal the vessel tightly and heat the reaction mixture to 80-140 °C with vigorous stirring for the required time (typically 12-24 h).[9] The optimal temperature depends on the specific catalyst and substrates.

  • Cooling & Work-up: After the reaction is complete (monitored by GC-MS or TLC), cool the mixture to room temperature.

  • Filtration: Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a short plug of celite or silica gel to remove the catalyst and base.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography.

Catalyst Metal Typical Ligand Base Temperature Key Advantages Reference(s)
Manganese (Mn) Pincer (PNP)t-BuOK80-140 °CEarth-abundant, low cost, high selectivity for mono-alkylation.[9]
Ruthenium (Ru) Diphosphine (dppf)K₂CO₃140 °CHigh yields, applicable to complex alcohols like sugar derivatives.[10]
Iridium (Ir) Phosphine (PPh₂)KOtBu110 °CHigh conversions for a broad range of alcohols.[11]
Nickel (Ni) 1,10-phenanthrolinet-BuOK130 °CUses a less precious metal, good yields for various anilines.[12]
Gold (Au) Supported on TiO₂Base-free120-180 °CHeterogeneous catalyst, reusable, base-free conditions.[13]

Table 3: Comparison of various catalytic systems for Borrowing Hydrogen N-alkylation of anilines.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for constructing C-N bonds.[14] It involves the palladium-catalyzed coupling of an aryl halide (or pseudohalide) with an amine.[14] While the substrate is an aryl halide, this reaction is conceptually an N-arylation of an amine. However, it can be used to couple 4-bromo-2-fluoroaniline with other molecules or, more relevantly, to couple an alkylamine with an aryl bromide like 4-bromo-2-fluoroaniline. This method is renowned for its broad substrate scope and functional group tolerance.[14][15]

Mechanistic Insight: The catalytic cycle generally proceeds as follows:

  • Oxidative Addition: A Pd(0) species oxidatively adds to the aryl halide (4-bromo-2-fluoroaniline) to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The alkylamine coordinates to the Pd(II) center, and a base facilitates deprotonation to form a palladium amido complex.

  • Reductive Elimination: The N-alkylated product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

Buchwald-Hartwig Cycle Pd0 L-Pd(0) PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Amine [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ PdII_Aryl->PdII_Amine Amine Coordination PdII_Amido L-Pd(II)(Ar)(NR₂) PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR₂ (Product) PdII_Amido->Product ArX Ar-X (4-bromo-2-fluoroaniline) ArX->PdII_Aryl Amine R₂NH (Alkylamine) Amine->PdII_Amine Base Base Base->PdII_Amine

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

This is a generalized protocol for coupling an alkylamine with 4-bromo-2-fluoroaniline.[16][17]

Materials:

  • 4-Bromo-2-fluoroaniline (1.0 eq)

  • Alkylamine (primary or secondary, 1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos, BINAP) (1.2-2.4 eq relative to Pd)

  • Base (e.g., NaOtBu, K₃PO₄) (1.4-2.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk tube or vial under inert atmosphere, add the palladium precatalyst, the ligand, and the base.

  • Reagent Addition: Add 4-bromo-2-fluoroaniline, followed by the solvent.

  • Amine Addition: Add the alkylamine via syringe.

  • Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) for 1-24 hours, with stirring.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts and catalyst residues.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Component Examples Function / Considerations Reference(s)
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Preformed Pd(I) dimersThe active Pd(0) catalyst is formed in situ from these precursors.[16][17]
Ligand XPhos, RuPhos, DavePhos, BINAP, dppfBulky, electron-rich phosphine ligands are crucial. They stabilize the Pd center and promote oxidative addition and reductive elimination.[14][16]
Base NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required for the deprotonation of the amine coordinated to the palladium center.[17]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are necessary. Dioxane should be used with caution due to its toxicity.[17]
Amine Primary & Secondary AlkylaminesThe nucleophilic coupling partner. The scope is very broad.[18]

Table 4: Key components for a successful Buchwald-Hartwig amination.

Safety Precautions

Working with halogenated anilines and the reagents for their alkylation requires strict adherence to safety protocols.

  • 4-Bromo-2-fluoroaniline: Harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[19] Always handle in a well-ventilated fume hood.[19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, nitrile or neoprene gloves, and a lab coat.[19][20]

  • Handling Bases: Strong bases like sodium hydride (NaH) and sodium tert-butoxide (NaOtBu) are pyrophoric and/or corrosive. Handle them under an inert atmosphere and away from water.

  • Alkylating Agents: Many alkyl halides are toxic, carcinogenic, or lachrymatory. Always handle them with care in a fume hood.

  • Catalysts: Palladium and other heavy metal catalysts are toxic and should be handled with care. Avoid inhalation of powders.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[21]

References

  • Benchchem. Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols.
  • Tsuge, K., et al. (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications. DOI:10.1039/D3CC01931D.
  • Benchchem. Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
  • ACS Publications. (2024). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex.
  • A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. (2026).
  • PMC. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • Verma, P., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis.
  • ChemicalBook. 4-Bromo-2-fluoroaniline - Safety Data Sheet.
  • AK Scientific, Inc. 4-Bromo-3-fluoro-2-methylaniline - Safety Data Sheet.
  • Chiappe, C., et al. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry. DOI:10.1039/B509851C.
  • 4-Bromo-2,6-difluoroaniline - SAFETY DATA SHEET. (2023).
  • Britton, E. C., & Holmes, R. D. (1933). Method of separating alkyl anilines. U.S. Patent No. 1,908,951. Google Patents.
  • Techno PharmChem. 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Wikipedia. Buchwald–Hartwig amination.
  • PMC. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
  • Apollo Scientific. (2023). 4-Fluoroaniline - Safety Data Sheet.
  • ChemicalBook. 4-Bromo-2-fluoroaniline synthesis.
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). The Royal Society of Chemistry.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Reagent Guides. Wordpress.
  • OpenBU. (2011). Reductive Amination Reaction.
  • Ishida, T., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. ChemSusChem.
  • ResearchGate. Buchwald–Hartwig amination with alkylamines.
  • Magano, J., & Dunetz, J. R. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. The University of Groningen research portal.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Sigma-Aldrich. Application Note – Reductive Amination.
  • The Chemistry Behind Success: Properties and Uses of 4-Bromo-2-fluoroaniline. (2026).
  • Benchchem. Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole.

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Application Note: 4-Bromo-N-ethyl-2-fluoroaniline in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, synthesis, and application of 4-Bromo-N-ethyl-2-fluoroaniline (CAS: 213190-13-7), a specialized scaffold for next-generation kinase inhibitors.

Executive Summary

4-Bromo-N-ethyl-2-fluoroaniline is a high-value pharmacophore used primarily in the development of MEK (Mitogen-activated protein kinase kinase) and ERK (Extracellular signal-regulated kinase) inhibitors. Unlike its primary amine counterpart (4-bromo-2-fluoroaniline), the N-ethyl variant offers a pre-installed hydrophobic handle that targets specific solvent-exposed pockets or hydrophobic regions within the kinase ATP-binding site. This modification is critical for optimizing lipophilic efficiency (LipE) and metabolic stability by blocking N-dealkylation pathways common in methyl-substituted analogs.

Structural Analysis & Rationale

The molecule's efficacy as a building block stems from three synergistic structural features:

FeatureFunction in Drug DesignMechanism of Action
2-Fluoro Group Conformation & MetabolismInduces a twisted conformation relative to the coupled heterocycle (ortho-effect), mimicking the bioactive pose. Blocks metabolic oxidation at the ortho-position.
4-Bromo Handle Synthetic VersatilityServes as a high-reactivity site for Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the "tail" region of the inhibitor.
N-Ethyl Group Hydrophobic FillingFills the hydrophobic pocket (often the ribose-binding pocket or solvent channel). Offers superior metabolic stability compared to N-methyl groups.
Pathway Context: MEK/ERK Signaling

This scaffold is frequently employed to synthesize inhibitors that disrupt the RAS-RAF-MEK-ERK signaling cascade, a pathway hyperactivated in >30% of human cancers.

MEK_Pathway RAS RAS (GTPase) RAF RAF (Kinase) RAS->RAF Activates MEK MEK1/2 (Target of Scaffold) RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates (Dual Specificity) Proliferation Cell Proliferation & Survival ERK->Proliferation Translocates to Nucleus Inhibitor 4-Bromo-N-ethyl-2-fluoroaniline Derived Inhibitor Inhibitor->MEK Allosteric/ATP Inhibition

Figure 1: The RAS-RAF-MEK-ERK signaling cascade. The scaffold targets MEK1/2, preventing downstream ERK activation.

Technical Specifications

Compound: 4-Bromo-N-ethyl-2-fluoroaniline CAS (Free Base): 213190-13-7 CAS (HCl Salt): 1215206-17-9[1][2][][4]

PropertyValueNote
Molecular Weight 218.07 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
Formula C₈H₉BrFNHalogen-rich for X-ray crystallography tracing
LogP (Predicted) ~2.7Moderate lipophilicity; good membrane permeability
pKa (Conjugate Acid) ~2.5 - 3.0Weak base; reduced lysosomal trapping
Appearance Brown/Red Oil or Low-melting SolidOxidizes slowly in air; store under Argon

Experimental Protocols

Protocol A: Synthesis of the Building Block (N-Ethylation)

Use this protocol if the specific N-ethyl derivative is unavailable, starting from the parent 4-bromo-2-fluoroaniline.

Objective: Selective mono-N-ethylation via Reductive Amination. Reaction: 4-Bromo-2-fluoroaniline + Acetaldehyde + NaBH(OAc)₃ → Product

Materials:

  • 4-Bromo-2-fluoroaniline (1.0 eq)

  • Acetaldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (1.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 4-bromo-2-fluoroaniline (10 mmol) in anhydrous DCM (50 mL).

  • Activation: Add acetic acid (10 mmol) followed by acetaldehyde (12 mmol). Stir at 0°C for 15 minutes to form the imine intermediate.

  • Reduction: Add Sodium triacetoxyborohydride (15 mmol) in portions over 10 minutes. Caution: Gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LCMS.

  • Quench: Quench carefully with saturated NaHCO₃ solution until pH > 8.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organics, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂). Elute with a Hexane/EtOAc gradient (0-10% EtOAc). The secondary amine typically elutes just after the bis-ethylated byproduct (if any).

Protocol B: Utilization in Kinase Inhibitor Synthesis (SɴAr Coupling)

This protocol describes coupling the building block to a chloropyrimidine scaffold, a common step in MEK inhibitor synthesis.

Objective: Nucleophilic Aromatic Substitution (SɴAr) to form the kinase hinge-binding core. Reaction: 2-Chloropyrimidine derivative + 4-Bromo-N-ethyl-2-fluoroaniline → Coupled Kinase Inhibitor Core

Materials:

  • Scaffold: 2-Chloro-4-substituted-pyrimidine (1.0 eq)

  • Nucleophile: 4-Bromo-N-ethyl-2-fluoroaniline (1.1 eq)

  • Base: p-Toluenesulfonic acid (pTsOH) (1.0 eq) [Acid catalysis is preferred for electron-deficient pyrimidines] OR DIPEA (2.0 eq) [Base catalysis]

  • Solvent: n-Butanol or 1,4-Dioxane

Step-by-Step Procedure:

  • Setup: Charge a pressure vial or reflux flask with the 2-chloropyrimidine scaffold (1.0 mmol) and 4-Bromo-N-ethyl-2-fluoroaniline (1.1 mmol).

  • Solvent & Catalyst: Add n-Butanol (5 mL). Add pTsOH (1.0 mmol).

    • Note: Acid catalysis protonates the pyrimidine nitrogen, activating the ring for nucleophilic attack by the sterically hindered secondary aniline.

  • Heating: Seal the vial and heat to 100–120°C for 12–24 hours.

    • Checkpoint: The reaction mixture often turns dark. LCMS should show the disappearance of the chloride starting material.

  • Workup: Cool to room temperature.

    • If solid precipitates:[5] Filter and wash with cold isopropanol.[5]

    • If solution: Concentrate in vacuo, redissolve in EtOAc, wash with NaHCO₃ (to remove acid), dry, and concentrate.

  • Validation: Verify the product mass (M+H). The bromine pattern (M, M+2 doublet) should be clearly visible in MS.

Reaction_Workflow Start Start: Chloropyrimidine Scaffold Condition Conditions: pTsOH, n-BuOH 110°C, 16h Start->Condition Reagent Reagent: 4-Bromo-N-ethyl-2-fluoroaniline Reagent->Condition Intermediate Intermediate: Coupled Core Condition->Intermediate SɴAr Final Downstream: Suzuki Coupling (at Br site) Intermediate->Final Pd-Catalysis

Figure 2: Workflow for incorporating the building block into a kinase inhibitor core.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (SɴAr) Steric hindrance of N-ethyl groupSwitch solvent to DMAc or NMP and increase temp to 140°C. Use microwave irradiation (150°C, 30 min).
Bis-alkylation (Synthesis) Excess acetaldehydestrictly control stoichiometry (1.1–1.2 eq). Add STAB slowly at low temp.
Debromination Pd-catalyzed side reactionIf performing Buchwald coupling instead of SɴAr, use a milder precatalyst (e.g., Pd(RuPhos) G3 ) and avoid strong hydride sources.

Safety & Handling

  • Hazards: The compound is an aniline derivative. It is potentially toxic if swallowed, inhaled, or absorbed through skin. It may cause methemoglobinemia.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive.

  • Disposal: Dispose of as halogenated organic waste.

References

  • PubChem Compound Summary. (2025). N-benzyl-4-bromo-N-ethyl-2-fluoroaniline (Analogous Structure Data). National Center for Biotechnology Information. Link

  • ChemicalBook. (2025). 4-Bromo-N-ethyl-2-fluoroaniline Product Specifications.Link

  • BOC Sciences. 4-Bromo-N-ethyl-2-fluoroaniline HCl Building Block.

  • Sebolt-Leopold, J. S. (2008). MEK inhibitors: a therapeutic approach to targeting the Ras-MAP kinase pathway. Current Topics in Medicinal Chemistry. (Contextual grounding for MEK inhibitor design).

Sources

Troubleshooting & Optimization

removing unreacted ethyl iodide from aniline alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Aniline Alkylation. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of aniline, with a specific focus on the removal of unreacted ethyl iodide. Our goal is to equip you with the necessary knowledge to overcome common experimental hurdles and ensure the purity of your final product.

Troubleshooting & FAQs: Removing Unreacted Ethyl Iodide

Question 1: I've run an N-alkylation of aniline with ethyl iodide. How can I effectively remove the unreacted ethyl iodide from my N-ethylaniline product?

Answer:

The removal of unreacted ethyl iodide is crucial for obtaining a pure N-ethylaniline product. The optimal method depends on the scale of your reaction and the available equipment. Here are the most effective strategies, from simplest to most rigorous:

1. Extractive Work-up: This is the most common and often sufficient first step. The process relies on the differential solubility of the components in a biphasic system.[1][2]

  • Principle: Ethyl iodide has limited solubility in water, while the salt of any unreacted aniline (formed by an acid wash) is highly water-soluble. N-ethylaniline, being an organic base, will remain in the organic phase.

  • Protocol:

    • Transfer the reaction mixture to a separatory funnel.

    • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove unreacted aniline.[3]

    • Follow with a wash using a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Finally, wash with brine to reduce the amount of dissolved water in the organic layer.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]

2. Distillation: This method is highly effective, especially for larger scale reactions, as it separates compounds based on their boiling points.

  • Principle: Ethyl iodide has a significantly lower boiling point than N-ethylaniline, allowing for its removal as the initial fraction during distillation.

  • Key Data:

CompoundBoiling Point (°C)
Ethyl Iodide71.5 - 73.3
N-Ethylaniline205
  • Protocol:

    • After an initial extractive work-up, assemble a fractional distillation apparatus.

    • Carefully heat the crude product. The temperature should be monitored closely.

    • Collect the fraction that distills at the boiling point of ethyl iodide.

    • Once the temperature begins to rise, change the receiving flask to collect the pure N-ethylaniline fraction.[4][5]

3. Chromatographic Purification: For small-scale reactions or when very high purity is required, column chromatography is the preferred method.[6][7][8]

  • Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).

  • Protocol:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of a non-polar solvent.

    • Load the sample onto the column.

    • Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). Ethyl iodide, being less polar, will elute first, followed by the N-ethylaniline product.

Question 2: What are the best practices for quenching an aniline alkylation reaction to minimize unreacted starting material and simplify purification?

Answer:

Properly quenching the reaction is a critical step that can significantly impact the ease of purification.

  • Use of a Nucleophilic Scavenger: The addition of a nucleophilic scavenger at the end of the reaction can consume any remaining ethyl iodide.[9][10]

    • Principle: A scavenger is a reagent that reacts with and neutralizes excess electrophiles like ethyl iodide, converting them into a more easily removable form.[10]

    • Examples of Scavengers:

      • Thiol-based resins: These are solid-supported scavengers that can be easily filtered off after reacting with the excess alkyl halide.

      • Amines: A small amount of a more nucleophilic, yet easily separable, amine can be added. For example, a small amount of diethylamine could be added, which upon reaction would form triethylamine, a compound with a different boiling point that can be removed during distillation.

Question 3: Can I use a chemical treatment to specifically target and remove residual ethyl iodide?

Answer:

Yes, in addition to scavengers, other chemical treatments can be employed.

  • Reaction with Silver Nitrate:

    • Principle: Silver nitrate will react with the alkyl iodide to form a precipitate of silver iodide, which can be removed by filtration.[11] This method is particularly useful if the product is sensitive to aqueous work-up conditions.

    • Protocol:

      • Dissolve the crude reaction mixture in a suitable solvent (e.g., acetone).

      • Add a solution of silver nitrate in ethanol.

      • Stir the mixture until no more precipitate forms.

      • Filter the mixture to remove the silver iodide precipitate.

      • Concentrate the filtrate to obtain the crude product, which can then be further purified if necessary.

Experimental Workflows

Workflow for Removal of Unreacted Ethyl Iodide

G cluster_0 Post-Reaction Mixture cluster_1 Purification Strategy cluster_2 Outcome A Crude Reaction Mixture (N-ethylaniline, unreacted aniline, ethyl iodide) B Extractive Work-up (Acid/Base Washes) A->B Initial Purification E Chemical Scavenging A->E Alternative Quench C Distillation B->C For larger scale D Column Chromatography B->D For high purity F Pure N-ethylaniline C->F D->F E->B

Caption: Purification workflow for N-ethylaniline.

Mechanistic Insight

N-Alkylation of Aniline

The N-alkylation of aniline with ethyl iodide is a classic example of a nucleophilic substitution reaction.[12]

G cluster_0 Nucleophilic Attack cluster_1 Intermediate cluster_2 Deprotonation Aniline Aniline (Nucleophile) EthylIodide Ethyl Iodide (Electrophile) Aniline->EthylIodide SN2 Reaction Intermediate Triethylanilinium Iodide EthylIodide->Intermediate Product N-ethylaniline Intermediate->Product HI Hydrogen Iodide Intermediate->HI Base Base (e.g., another Aniline molecule)

Caption: Mechanism of aniline N-alkylation.

References

  • Reaction mechanism for the N-alkylation reaction. ResearchGate. Available at: [Link]

  • Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite. ResearchGate. Available at: [Link]

  • Synthesis of N-ethylaniline. PrepChem.com. Available at: [Link]

  • An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. Available at: [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. Available at: [Link]

  • N-ethyl aniline preparation method. Google Patents.
  • Preparation method of N-ethylaniline. Google Patents.
  • N-Ethylaniline. PubChem. Available at: [Link]

  • Write reactions of the final alkylation product of class 12 chemistry CBSE. Vedantu. Available at: [Link]

  • N-ethyl aniline preparation method. Google Patents.
  • Write reactions of the final alkylation product of aniline with excess of methyl iodide in the presence of sodium carbonate solution. Allen. Available at: [Link]

  • Strategies in organic synthesis. Wipf Group - University of Pittsburgh. Available at: [Link]

  • "Write reactions of the final alkylation product of aniline with excess of methyl iodide in the. YouTube. Available at: [Link]

  • Halogen scavengers. Google Patents.
  • Write the reaction of the final alkylation product of aniline with excess methyl iodide in presence. YouTube. Available at: [Link]

  • Supporting Information N-Alkylation of Aniline Derivatives by Bipyridyl Metal-Organic Framework Supported Cobalt Catalyst. The Royal Society of Chemistry. Available at: [Link]

  • 8.4 - Extraction and Washing Guide. MIT OpenCourseWare. Available at: [Link]

  • Technical Notes - Removal of Reaction Solvent by Extractive Workup. Available at: [Link]

  • Multifaceted role of silver salts as ligand scavengers and different behavior of nickel and palladium complexes: beyond halide abstraction. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Extraction. Available at: [Link]

  • Method for removing unreacted electrophiles from a reaction mixture. Google Patents.
  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. PMC. Available at: [Link]

  • Write reactions of the final alkylation product of aniline with excess of methyl iodide in the presence of sodium carbonate solution. Filo. Available at: [Link]

  • Bulky Aluminum Alkyl Scavengers in Olefin Polymerization with Group 4 Catalysts. ResearchGate. Available at: [Link]

  • N-ethyl aniline preparation method. Eureka | Patsnap. Available at: [Link]

  • Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. ResearchGate. Available at: [Link]

  • Ethyl iodide. Wikipedia. Available at: [Link]

  • Reactions of Aniline. Chemistry Steps. Available at: [Link]

  • Workup for Polar and Water-Soluble Solvents. Department of Chemistry : University of Rochester. Available at: [Link]

  • What is the mechanism of N-alkylation by using TBAI and DIPEA?. ResearchGate. Available at: [Link]

  • Carbodiimides as Acid Scavengers in Aluminum Triiodide Induced Cleavage of Alkyl Aryl Ethers. ResearchGate. Available at: [Link]

  • Regio-selective catalytic vapor phase alkylation of aniline: Preparation of 2,6-diethylaniline. ResearchGate. Available at: [Link]

  • How do I remove aniline from the reaction mixture?. ResearchGate. Available at: [Link]

  • Comparison of boiling points of n-propyl chlorine and ethyl iodide. Available at: [Link]

  • Selective N-alkylation of aniline in the presence of zeolite catalysts. Google Patents.
  • Purification of bradykinin by ion-exchange chromatography. PMC - NIH. Available at: [Link]

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Technical Support Center: Troubleshooting Low Conversion in Fluoroaniline N-ethylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-ethylation of fluoroanilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Low conversion rates can be a significant bottleneck, and this resource provides in-depth troubleshooting strategies and frequently asked questions to enhance your reaction yields and purity.

Troubleshooting Guide: Diagnosing and Resolving Low Conversion

This section addresses specific issues you might encounter during your experiments, providing a logical framework to identify and solve the root cause of low conversion.

Q1: My fluoroaniline N-ethylation reaction has stalled or is showing very low conversion by TLC/LC-MS. What are the most likely causes and how do I fix it?

Low conversion is a common but solvable issue. The underlying cause often falls into one of several categories: reagent quality, reaction conditions, or inherent substrate reactivity. Let's break down the troubleshooting process.

Troubleshooting Workflow:

G start Low Conversion Observed reagent Step 1: Verify Reagent Quality & Stoichiometry start->reagent conditions Step 2: Scrutinize Reaction Conditions reagent->conditions Reagents OK sub_reagent1 Aniline/Ethylating Agent Purity? reagent->sub_reagent1 sub_reagent2 Base/Solvent Anhydrous? reagent->sub_reagent2 sub_reagent3 Incorrect Stoichiometry? reagent->sub_reagent3 substrate Step 3: Consider Substrate Reactivity conditions->substrate Conditions Optimized sub_conditions1 Insufficient Temperature? conditions->sub_conditions1 sub_conditions2 Inappropriate Base? conditions->sub_conditions2 sub_conditions3 Suboptimal Solvent? conditions->sub_conditions3 solution Problem Resolved substrate->solution Reactivity Addressed sub_substrate1 Steric Hindrance (ortho-fluoro)? substrate->sub_substrate1 sub_substrate2 Deactivated Ring? substrate->sub_substrate2

Caption: A decision tree for troubleshooting low conversion.

Step 1: Verify Reagent and Solvent Integrity

  • Fluoroaniline Purity: Impurities in your starting material can inhibit the reaction. Verify the purity by NMR or GC-MS. If necessary, purify the fluoroaniline by distillation or column chromatography.

  • Ethylating Agent: Ensure your ethylating agent (e.g., ethyl iodide, ethyl bromide) has not decomposed. Store alkyl halides protected from light and moisture. Using a slight excess (1.1-1.5 equivalents) can sometimes drive the reaction to completion.

  • Base Strength and Dryness: The choice of base is critical. For direct alkylation with ethyl halides, a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often used to neutralize the HX byproduct.[1] Ensure the base is anhydrous, as water can hydrolyze the ethylating agent and deactivate the reaction. For less reactive fluoroanilines, a stronger base like sodium hydride (NaH) might be necessary, but must be handled with extreme caution.[2]

  • Solvent Anhydrous Conditions: Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically effective for SN2 reactions.[3] These solvents must be anhydrous. Use freshly dried solvents, as water can interfere with the base and ethylating agent.[2]

Step 2: Optimize Reaction Conditions

  • Temperature: Many N-alkylation reactions require heating to overcome the activation energy barrier.[3] If your reaction is sluggish at room temperature, gradually increase the heat (e.g., to 60-80 °C) and monitor the progress by TLC.[2] For some catalytic systems, higher temperatures (e.g., 110-130 °C) may be required.[4][5]

  • Reaction Time: Some N-alkylation reactions can be slow. If you see some product formation but the starting material is still present, extending the reaction time may be all that is needed.

  • Concentration: Ensure the reaction is not too dilute. A concentration of 0.1-0.5 M with respect to the fluoroaniline is a good starting point.

Step 3: Address Substrate Reactivity

  • Electronic Effects: The fluorine atom is electron-withdrawing, which decreases the nucleophilicity of the aniline nitrogen, making the reaction slower than with aniline itself.[2][6][7] This effect is more pronounced if other electron-withdrawing groups are present on the ring.

  • Steric Hindrance: The position of the fluorine atom matters. An ortho-fluoroaniline will react more slowly than a meta- or para-fluoroaniline due to steric hindrance around the nitrogen atom.[8][9] For sterically hindered anilines, you may need more forcing conditions (higher temperature, stronger base, or a more reactive ethylating agent like ethyl triflate).

Data Summary: Recommended Starting Conditions

ParameterRecommendationRationale
Ethylating Agent Ethyl Iodide > Ethyl BromideI⁻ is a better leaving group than Br⁻.
Base K₂CO₃ or Cs₂CO₃ (anhydrous)Sufficiently basic, non-nucleophilic.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic, facilitates SN2.
Temperature 60-80 °C (initial)Balances reaction rate and side reactions.
Stoichiometry 1.1-1.5 eq. Ethylating AgentDrives equilibrium towards product.
Q2: I'm observing multiple spots on my TLC, suggesting side reactions. What are the likely byproducts and how can I suppress them?

The most common side reaction in N-alkylation is overalkylation, leading to the formation of the tertiary amine (N,N-diethylfluoroaniline) and even the quaternary ammonium salt.[5][10][11]

Reaction Pathway and Side Products:

G FAniline Fluoroaniline (Primary Amine) NEthyl N-Ethylfluoroaniline (Secondary Amine) FAniline->NEthyl + EtX EtX Ethyl Halide DiEthyl N,N-Diethylfluoroaniline (Tertiary Amine) NEthyl->DiEthyl + EtX (Overalkylation) Quat Quaternary Salt DiEthyl->Quat + EtX (Overalkylation)

Caption: Pathway of overalkylation in N-ethylation.

Strategies to Minimize Overalkylation:

  • Control Stoichiometry: Use a large excess of the fluoroaniline relative to the ethylating agent. This statistically favors the ethylation of the more abundant primary amine. However, this makes purification more challenging. A more common approach is to use a slight excess of the ethylating agent (1.1 equivalents) and add it slowly (e.g., via syringe pump) to the reaction mixture. This keeps the concentration of the ethylating agent low at any given time, disfavoring the second ethylation.

  • Lower Reaction Temperature: Higher temperatures can sometimes favor overalkylation.[1] Running the reaction at the lowest temperature that allows for a reasonable reaction rate can improve selectivity for the mono-ethylated product.

  • Choice of Base: Using a bulky or milder base can sometimes help. However, the primary driver of overalkylation is the increased nucleophilicity of the secondary amine product compared to the starting primary amine.[5]

Alternative Strategy: Reductive Amination

If direct alkylation proves difficult to control, reductive amination is an excellent alternative for synthesizing secondary amines with high selectivity.

Experimental Protocol: Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve the fluoroaniline (1.0 eq) and acetaldehyde (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a drying agent like anhydrous magnesium sulfate (MgSO₄). Stir at room temperature for 1-2 hours to form the corresponding imine.

  • Reduction: Cool the mixture in an ice bath. Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q: How does the position of the fluorine atom on the aniline ring affect the N-ethylation reaction?

A: The position of the fluorine substituent has both electronic and steric effects:

  • Electronic Effect: Fluorine is the most electronegative element and acts as an electron-withdrawing group by induction, which deactivates the ring and reduces the nucleophilicity of the amine.[6][7][12] This effect is generally present regardless of the position.

  • Steric Effect: An ortho-fluoro substituent introduces significant steric hindrance around the amino group, making it more difficult for the ethyl group to approach and bond with the nitrogen atom.[8][9] This generally results in a slower reaction rate compared to meta- and para-isomers. You may need more forcing conditions for ortho-fluoroaniline.[13]

Q: What is the best solvent for N-ethylation of fluoroaniline?

A: Polar aprotic solvents are generally the best choice as they can solvate the cation of the base while not strongly solvating the amine nucleophile, thus accelerating the SN2 reaction. Common choices include:

  • Dimethylformamide (DMF)

  • Acetonitrile (MeCN)

  • Dimethyl sulfoxide (DMSO) [3] It is crucial that these solvents are anhydrous.[2] In some modern catalytic systems, less polar solvents like toluene or even fluorinated alcohols like trifluoroethanol (TFE) have been shown to be effective.[4][14]

Q: Are there alternative, greener methods for N-ethylation?

A: Yes, "borrowing hydrogen" or "hydrogen autotransfer" catalysis is a greener approach that uses ethanol directly as the ethylating agent, with water being the only byproduct.[3][15] These reactions are typically catalyzed by transition metal complexes, such as those based on ruthenium, iridium, or manganese.[16][17][18] While this method is highly atom-economical, it often requires higher temperatures and careful catalyst selection.

Q: How should I handle fluoroanilines and ethylating agents safely?

A: Both fluoroanilines and ethylating agents are hazardous chemicals and must be handled with appropriate safety precautions.

  • Fluoroanilines: They are toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[19][20][21][22] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21][23]

  • Ethylating Agents: Alkyl halides are lachrymators and potential carcinogens. Handle them with care in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

References

  • Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline. Acme Synthetic Chemicals.[Link]

  • An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis.[Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.[Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Royal Society of Chemistry.[Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. TSI Journals.[Link]

  • Arylamine synthesis by amination (alkylation). Organic Chemistry Portal.[Link]

  • A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. ACS Publications.[Link]

  • Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. ResearchGate.[Link]

  • Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Royal Society of Chemistry.[Link]

  • Amine. Wikipedia.[Link]

  • 4-FLUOROANILINE FOR SYNTHESIS MSDS. Loba Chemie.[Link]

  • Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A.[Link]

  • General plausible mechanism for the N‐ethylation of aniline. ResearchGate.[Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods. ACS Publications.[Link]

  • Selective N-alkylation of aniline in the presence of zeolite catalysts.
  • Catalytic N-Alkylation of Anilines. ResearchGate.[Link]

  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar.[Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications.[Link]

  • Steric hindrance. Taylor & Francis.[Link]

  • Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Organic Letters.[Link]

  • Amine alkylation. Wikipedia.[Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. National Institutes of Health.[Link]

  • Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. CONICET.[Link]

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate.[Link]

  • Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite. ResearchGate.[Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry.[Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. ResearchGate.[Link]

  • What is the order of ortho, para and meta products for steric hinderance? Quora.[Link]

  • NATURE AND COMPOSITION OF ORTHO-EFFECT. Shodhganga.[Link]

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Technical Support Center: Navigating the Light Sensitivity of Halogenated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in successfully handling the challenges posed by the light sensitivity of halogenated aniline derivatives. This guide is structured to provide not just procedural instructions, but also a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your experimental workflows.

PART 1: Foundational Understanding of Photodegradation

Halogenated anilines are a cornerstone class of compounds in organic synthesis, finding applications in pharmaceuticals, agrochemicals, and materials science.[1] However, their utility is often shadowed by their inherent sensitivity to light.[2][3][4] Exposure to light, particularly in the UV and short-wavelength visible spectrum, can initiate a cascade of photochemical reactions leading to degradation, discoloration, and the formation of unwanted byproducts.[5] This can compromise sample purity, impact reaction yields, and lead to inconsistent experimental outcomes.

The primary mechanism of photodegradation involves the absorption of photons by the aniline derivative, which excites the molecule to a higher energy state. This excited state is more reactive and can undergo various transformations. The presence of halogen substituents can influence the electronic properties of the aniline ring and the carbon-halogen bond, affecting the molecule's susceptibility to photodegradation.[6] The reaction of the highly oxidizing hydroxyl radical (•OH) with the aniline molecule can lead to the formation of various intermediates, including aminophenols and anilinium radical cations.[7] For instance, studies on 2-chloroaniline have shown that its degradation can yield products like 2-chlorophenol and p-benzoquinone.[7] This highlights the importance of understanding these pathways to anticipate potential impurities.

PART 2: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns when working with light-sensitive halogenated anilines.

Q1: My halogenated aniline, which was initially a light-colored solid/liquid, has turned dark brown/black upon storage. What happened, and is it still usable?

A1: The darkening of halogenated anilines is a classic sign of degradation due to exposure to light and/or air.[3][4][8] This discoloration is often caused by the formation of oxidized and polymeric byproducts. The usability of the darkened material depends on the specific requirements of your experiment. For applications requiring high purity, such as in the final steps of a pharmaceutical synthesis, the material should be repurified. Techniques like recrystallization, potentially with the use of activated charcoal, can be effective in removing colored impurities.[9] For less sensitive applications, you may be able to proceed, but be aware that the actual concentration of the desired compound is lower than expected, and impurities may interfere with your reaction.

Q2: I am running a reaction with a bromoaniline derivative and getting a complex mixture of products with a lower than expected yield. Could light be a factor?

A2: Absolutely. If your reaction is conducted in clear glass vessels under ambient laboratory lighting, photodegradation of your starting material could be a significant contributing factor. The bromoaniline may be degrading into various reactive species that can either not participate in the desired reaction or lead to the formation of side products.[10] It is crucial to protect your reaction from light by using amber glassware or by wrapping the reaction vessel with aluminum foil.[11]

Q3: Are all halogenated anilines equally sensitive to light?

A3: While as a class they are considered light-sensitive, the degree of sensitivity can vary depending on the nature and position of the halogen substituent, as well as the presence of other functional groups on the aromatic ring. The electronic effects of the substituents can influence the UV-Vis absorption profile of the molecule and its photochemical reactivity.[12] It is always best practice to treat all halogenated aniline derivatives as light-sensitive unless you have specific data to suggest otherwise.

Q4: Can I use stabilizers to prevent the degradation of my halogenated aniline solution?

A4: The use of stabilizers, such as antioxidants or UV absorbers, is a common practice to prevent photodegradation in many applications, particularly in polymer science.[13][14] Hindered Amine Light Stabilizers (HALS) are a prominent class of stabilizers that act by scavenging free radicals.[15][16] However, their application in laboratory-scale organic reactions needs careful consideration. The stabilizer must not interfere with the desired reaction or complicate the purification of the final product. If you consider using a stabilizer, it is essential to run a small-scale control experiment to validate its compatibility with your specific reaction conditions.

PART 3: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the handling and use of halogenated aniline derivatives.

Observed Issue Potential Cause Recommended Action
Inconsistent analytical results (e.g., HPLC, NMR) Degradation of the analytical standard or sample during preparation or analysis.Prepare standards and samples in a dimly lit area using amber vials.[5] Analyze samples promptly after preparation.
Formation of a precipitate in a stored solution Photodegradation leading to insoluble byproducts.Filter the solution before use. Consider if the concentration of the active compound has been significantly reduced. Store solutions in the dark and at a low temperature.[17]
Reaction fails to go to completion or shows no reaction Degradation of the light-sensitive starting material before or during the reaction.Ensure all handling and reaction setup steps are performed under light-protected conditions. Re-purify the starting material if degradation is suspected.
Difficulty in purifying the final product Presence of numerous byproducts from the degradation of the starting material.Implement light protection throughout the entire process, from storage of starting materials to the final workup and purification steps.

PART 4: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for handling and assessing the stability of light-sensitive halogenated aniline derivatives.

Protocol 1: Standard Handling and Dispensing of Light-Sensitive Halogenated Anilines

This protocol minimizes light exposure during routine handling and preparation of solutions.

Materials:

  • Halogenated aniline derivative

  • Amber glass vials or clear vials wrapped in aluminum foil[11]

  • Spatula

  • Balance

  • Solvent

  • Volumetric flasks (amber or wrapped in foil)

  • Pipettes

Procedure:

  • Work Area Preparation: Whenever possible, perform these steps in a fume hood with the sash lowered and the overhead light turned off, relying on indirect room lighting.[11]

  • Weighing: Quickly weigh the required amount of the halogenated aniline and transfer it to an amber vial. Minimize the time the compound is exposed to direct light.

  • Dissolution: Add the desired solvent to the vial and cap it securely. If using a volumetric flask, ensure it is either amber glass or wrapped in foil before adding the compound and solvent.

  • Storage: Store the prepared solution in a refrigerator or as per the compound's specific storage requirements, ensuring it is clearly labeled and protected from light.[18]

Protocol 2: Conducting a Basic Photostability Study

This protocol, adapted from ICH Q1B guidelines, helps in assessing the photosensitivity of a halogenated aniline derivative.[19][20]

Materials:

  • Halogenated aniline derivative

  • Solvent (e.g., acetonitrile, methanol)

  • Chemically inert and transparent containers (e.g., quartz cuvettes or borosilicate glass vials)

  • Amber vials

  • Aluminum foil

  • Photostability chamber or a calibrated light source

  • HPLC or other suitable analytical instrument

Procedure:

  • Sample Preparation: Prepare a stock solution of the halogenated aniline in a suitable solvent. Aliquot the solution into three sets of transparent containers and one set of amber vials (dark control).

  • Dark Control: Wrap one set of the transparent containers completely in aluminum foil. These, along with the amber vials, will serve as dark controls to assess thermal degradation in the absence of light.[20]

  • Light Exposure: Place the unwrapped transparent containers and the dark controls in the photostability chamber. Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[19]

  • Sample Analysis: At appropriate time intervals, withdraw samples from each set (exposed and dark control) and analyze them using a validated stability-indicating analytical method (e.g., HPLC).

  • Data Evaluation: Compare the degradation profiles of the exposed samples with the dark controls. A significant difference in the purity or concentration of the aniline derivative between the light-exposed and dark control samples confirms its light sensitivity.

PART 5: Visualizing Workflows and Concepts

Diagram 1: Decision-Making Workflow for Handling Halogenated Anilines

This diagram outlines the decision-making process when working with a new or stored halogenated aniline derivative.

G A Start: Obtain Halogenated Aniline B Inspect for Discoloration A->B C Is it discolored? B->C D Yes C->D Yes E No C->E No F Purify (e.g., Recrystallization) D->F G Proceed with Light-Protected Handling E->G F->G H Store in Amber Vial/Dark G->H I Conduct Reaction Under Light Protection G->I J Monitor Reaction Progress I->J K Unexpected Results? J->K L Review Handling Procedures K->L Yes M End K->M No L->G

Caption: Decision-making workflow for handling halogenated anilines.

Diagram 2: Conceptual Photodegradation Pathway

This diagram illustrates a simplified, conceptual pathway for the photodegradation of a generic chloroaniline.

G A Chloroaniline C Excited State Chloroaniline* A->C Absorption B Light (hν) B->C D Reaction with •OH C->D E Chlorinated Aminophenols D->E F Further Oxidation/Polymerization E->F G Colored Degradation Products F->G

Caption: Conceptual photodegradation pathway of a chloroaniline.

References

  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]

  • Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. (n.d.). MDPI. [Link]

  • EdrawMind. (2024, December 25). Laboratory safety regulations for 'Photochemistry' | Mind Map. [Link]

  • Labinsights. (2023, May 8). Light Stabilizers. [Link]

  • Baoxu Chemical. (n.d.). Introduction of Light Stabilizers Additives. [Link]

  • Tintoll. (n.d.). Light Stabilizers and UV Absorbers. [Link]

  • PubChem. (n.d.). 3-Chloroaniline. [Link]

  • OUCI. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. [Link]

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice. [Link]

  • PubChem. (n.d.). 2-Chloroaniline. [Link]

  • Certified Laboratories. (n.d.). Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). The synthesis and 1O2 photosensitization of halogenated asymmetric aniline-based squaraines. [Link]

  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. [Link]

  • ResearchGate. (n.d.). Mechanism of aniline photodegradation in an aqueous solution in the presence of TiO2. [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.). ResearchGate. [Link]

  • ResearchGate. (n.d.). Influence of the Halogenated Substituent on Charge Transfer Mobility of Aniline Tetramer and Derivatives: Remarkable Anisotropic Mobilities | Request PDF. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). [Link]

  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. [Link]

  • NIH. (2019, September 15). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. [Link]

  • ResearchGate. (2026, January 10). Halogen Substituent Effects on the Relative Stability of Salicylidene Aniline Crystals of Different Stacking Types. [Link]

  • ResearchGate. (2025, August 9). Highly crystalline poly o-chloroaniline-AgCl spherical nanocomposite thin film as an efficient light-capturing material for optoelectronic devices | Request PDF. [Link]

  • Journal of the American Chemical Society. (2026, February 9). Engineering Mn2+-Doped CdS/ZnS Quantum Dot Surfaces to Control Auger Upconversion Photocatalysis. [Link]

  • ResearchGate. (n.d.). Selective Halogenation Using an Aniline Catalyst. [Link]

  • NIH. (2023, October 1). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • NIH. (2019, September 29). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. [Link]

  • NIH. (n.d.). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. [Link]

  • PubMed. (n.d.). Photodegradation of Aniline in Aqueous Suspensions of Microalgae. [Link]

  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

  • Research Explorer. (2020, August 5). A Photochemical Dehydrogenative Strategy for Aniline Synthesis. [Link]

  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • PubMed. (n.d.). Genotoxicity of aniline derivatives in various short-term tests. [Link]

  • University of Notre Dame. (n.d.). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals | Risk Management and Safety. [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • ResearchGate. (2025, August 7). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

  • ACS Publications. (2024, June 6). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors | Crystal Growth & Design. [Link]

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Validation & Comparative

Introduction: The Challenge of Isomer Ambiguity in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of C8H9BrFN Isomers for Drug Development Professionals

In the landscape of drug development, the molecular formula C8H9BrFN represents a tantalizing scaffold. Incorporating a phenyl ring, a nitrogen atom, and two distinct halogens (bromine and fluorine), it possesses the foundational elements for a diverse range of pharmacologically active agents, from central nervous system modulators to enzyme inhibitors. However, a molecular formula alone is a blunt instrument. The specific arrangement of these atoms—its isomerism—dictates the molecule's three-dimensional shape, reactivity, and ultimately, its biological activity.[1][2] The difference between a potent therapeutic and an inactive or toxic compound can be as subtle as the placement of a single functional group.[3][4]

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) utilizing electron ionization (EI), is an indispensable tool for elucidating the structure of such novel compounds. The fragmentation pattern generated by EI is a molecular fingerprint, providing a roadmap to the compound's architecture. Yet, interpreting this fingerprint requires a deep understanding of fragmentation mechanisms.

This guide provides a comparative analysis of the predicted EI-MS fragmentation patterns for two structurally distinct and pharmacologically relevant isomers of C8H9BrFN:

  • Isomer A: 2-(4-bromo-2-fluorophenyl)ethan-1-amine - A phenethylamine backbone, common in neurotransmitter analogues and psychoactive substances.[5]

  • Isomer B: 4-bromo-2-fluoro-N-ethylaniline - An N-alkylaniline structure, a prevalent motif in medicinal chemistry.

By dissecting their predicted fragmentation pathways, this guide will equip researchers with the expertise to distinguish between these and similar isomers, ensuring the correct identification of lead compounds and accelerating the drug development pipeline.

Part 1: Experimental Protocol for GC-MS Analysis

To ensure the generation of reproducible and distinct fragmentation patterns, a validated and self-consistent analytical protocol is paramount. The following methodology is designed for the analysis of semi-volatile aromatic amines like the C8H9BrFN isomers.

Step-by-Step GC-MS Methodology
  • Sample Preparation:

    • Rationale: Proper dissolution ensures a homogenous sample suitable for injection and prevents contamination of the inlet and column.

    • Protocol: Accurately weigh approximately 1 mg of the synthesized C8H9BrFN isomer. Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., methanol or ethyl acetate) to create a 1 mg/mL stock solution. Perform a serial dilution to a working concentration of 10-100 µg/mL.

  • Instrumentation:

    • Rationale: A standard single quadrupole or ion trap mass spectrometer coupled to a GC with a common non-polar column is the workhorse for this type of analysis. The chosen parameters are a balance between achieving good chromatographic separation and producing robust, library-matchable spectra.

    • System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane column (e.g., DB-5ms, HP-5ms).

  • Chromatographic Conditions:

    • Rationale: The temperature program is designed to ensure the compound is volatilized and travels through the column with a sharp peak shape, separating it from any impurities or solvent front.

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless (for high sensitivity) or a 10:1 split (for higher concentrations).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase temperature at 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Rationale: 70 eV is the standard ionization energy for EI-MS. This energy level is high enough to cause consistent and extensive fragmentation, creating reproducible spectra that can be compared across laboratories and to spectral libraries.[6] The scan range is set to encompass the molecular ion and all expected fragments.

    • Ionization Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40 - 350

    • Solvent Delay: 3-4 minutes (to prevent the solvent peak from damaging the detector).

Part 2: Fragmentation Analysis of Isomer A: 2-(4-bromo-2-fluorophenyl)ethan-1-amine

This isomer's structure is analogous to amphetamine, where fragmentation is well-characterized and dominated by cleavage at the carbon-carbon bond beta to the aromatic ring (alpha to the amine).[7][8]

Predicted Mass Spectrum and Fragmentation Pathways
  • Molecular Ion (M•+): The molecular formula C8H9BrFN contains one nitrogen atom, so according to the Nitrogen Rule, the nominal molecular weight will be an odd number.[9] The calculated monoisotopic mass is 216.99 Da. Due to the presence of bromine, with its two isotopes 79Br and 81Br in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 217 and m/z 219 .[10] This M/M+2 pattern is a crucial diagnostic feature for any fragment containing the bromine atom.

  • Key Fragmentation: Alpha-Cleavage (Benzylic Cleavage):

    • Causality: The most favorable fragmentation pathway for phenethylamines is the cleavage of the Cα-Cβ bond. This is because it results in the formation of a highly stable, resonance-stabilized iminium cation. The positive charge is delocalized onto the nitrogen atom. This fragment is almost always the base peak in the spectrum.

    • Predicted Fragment: Cleavage of the bond between the ethylamine side chain and the phenyl ring results in the loss of a 4-bromo-2-fluorobenzyl radical. The resulting fragment is the [CH2=NH2]+ iminium ion at m/z 30 . This fragment will not contain bromine or fluorine and will be a strong, singlet peak. The alternative cleavage, forming a stable bromo-fluorobenzyl cation, is also possible. The cleavage of the Cα-Cβ bond leads to the formation of the 4-bromo-2-fluorobenzyl cation at m/z 189/191 . The most probable fragmentation, however, is the alpha-cleavage leading to the formation of the [CH2NH2]+ ion. A more characteristic fragmentation for phenethylamines is the benzylic cleavage, which would lead to the formation of an iminium ion. The cleavage of the bond between the carbon bearing the amino group and the methylene bridge would form the [C7H5BrF]+ radical cation at m/z 187/189 and the iminium ion [C2H6N]+ at m/z 44. However, the most characteristic fragmentation for amphetamine-like structures is the alpha-cleavage which results in the formation of an iminium cation. In this case, the benzylic cleavage would result in the formation of the [C2H6N]+ ion at m/z 44 .

G M C8H9BrFN m/z 217/219 (M•+) F1 [C2H6N]+ m/z 44 (Base Peak) M->F1  α-Cleavage (Benzylic) F2 [C6H3BrF]+ m/z 173/175 M->F2 Loss of ethylamine Radical1 - C6H3BrFCH2• Radical2 - C2H6N•

Caption: Predicted EI-MS fragmentation of 2-(4-bromo-2-fluorophenyl)ethan-1-amine.

Summary of Predicted Fragments (Isomer A)
m/z (Predicted)Ion FormulaRelative Abundance (Predicted)Fragmentation Pathway
217/219[C8H9BrFN]•+ModerateMolecular Ion (M•+)
44 [C2H6N]+ High (Base Peak) α-Cleavage (Benzylic), loss of C7H5BrF• radical
173/175[C6H3BrF]•+Low to ModerateLoss of ethylamine side chain

Part 3: Fragmentation Analysis of Isomer B: 4-bromo-2-fluoro-N-ethylaniline

For this N-alkylaniline isomer, the primary fragmentation will be dictated by the bonds attached directly to the nitrogen atom and the aromatic ring.

Predicted Mass Spectrum and Fragmentation Pathways
  • Molecular Ion (M•+): The molecular ion will appear at the same m/z 217/219 as Isomer A, with the characteristic 1:1 isotopic pattern for bromine. The presence of the stable aromatic ring suggests the molecular ion peak will be prominent.[11]

  • Key Fragmentation: Alpha-Cleavage at the N-Alkyl Group:

    • Causality: The most facile cleavage for N-alkylanilines is the loss of an alkyl radical from the nitrogen substituent.[12] The cleavage of the C-C bond alpha to the nitrogen atom is highly favored because it produces a resonance-stabilized cation where the charge is shared between the nitrogen and the aromatic ring.

    • Predicted Fragment: Loss of a methyl radical (•CH3) from the N-ethyl group will result in a prominent fragment ion. This ion, [M-15]+ , will be observed at m/z 202/204 . This fragment is expected to be the base peak or at least a very abundant ion.

  • Secondary Fragmentation:

    • Loss of Ethene: A hydrogen rearrangement followed by the loss of a neutral ethene molecule (C2H4, 28 Da) can occur, leading to the [M-28]•+ radical cation of 4-bromo-2-fluoroaniline at m/z 189/191 . This is a common fragmentation for N-ethyl groups.

    • Loss of Bromine: Cleavage of the strong aryl-Br bond can lead to the loss of a bromine radical (•Br), resulting in the [M-79/81]+ fragment at m/z 138 .

G M C8H9BrFN m/z 217/219 (M•+) F1 [C7H6BrFN]+ m/z 202/204 (Base Peak) M->F1 α-Cleavage F2 [C6H5BrFN]•+ m/z 189/191 M->F2 Rearrangement F3 [C8H9FN]+ m/z 138 M->F3 Halogen Loss Radical1 - •CH3 Radical2 - C2H4 Radical3 - •Br

Caption: Predicted EI-MS fragmentation of 4-bromo-2-fluoro-N-ethylaniline.

Part 4: Differentiating the Isomers: A Head-to-Head Comparison

While both isomers have the same molecular weight, their fragmentation patterns are predicted to be strikingly different, providing clear diagnostic markers for their identification. The primary distinction lies in the mass of the base peak, which is a direct consequence of the most stable cation that can be formed from each precursor structure.

Comparative Table of Key Diagnostic Fragments
FeatureIsomer A: 2-(4-bromo-2-fluorophenyl)ethan-1-amineIsomer B: 4-bromo-2-fluoro-N-ethylanilineRationale for Difference
Molecular Ion (m/z) 217/219217/219Identical molecular formula. The M/M+2 pattern confirms the presence of one bromine atom in both.[10]
Predicted Base Peak (m/z) 44 202/204 This is the key diagnostic difference. Isomer A undergoes benzylic cleavage to form a small, stable iminium ion.[8] Isomer B undergoes α-cleavage to lose a small methyl radical, retaining most of the molecular structure in a large, resonance-stabilized cation.[12]
Other Significant Fragments (m/z) 173/175189/191, 138The secondary fragments also differ. Isomer A may show loss of the sidechain, while Isomer B shows characteristic losses of ethene and bromine from the parent structure.

Conclusion

For researchers in drug development, the unambiguous identification of isomers is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and novelty of a potential therapeutic. This guide demonstrates that while two isomers of C8H9BrFN may be indistinguishable by molecular weight alone, their electron ionization mass spectra provide clear, predictable, and diagnostic fingerprints.

The primary takeaway is the decisive role of the base peak. A base peak at m/z 44 strongly indicates a phenethylamine-like structure (Isomer A), resulting from characteristic benzylic cleavage. Conversely, a base peak at m/z 202/204 ([M-15]+) is the hallmark of an N-ethylaniline structure (Isomer B), arising from alpha-cleavage with the loss of a methyl radical. By understanding the causality behind these fragmentation pathways, scientists can confidently interpret mass spectral data to distinguish between these and other related structural isomers, making informed decisions that guide the synthetic and preclinical development process.

References

  • ResearchGate. (n.d.). Figure & Characteristic fragmentation paths of amphetamines. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The 18 structural isomers of molecular formula C8H18. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-4-ethylaniline (C8H10BrN). Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and proposed fragmentation patterns of amphetamine (A), methamphetamine (B), MDMA (C), MDA (D), MDEA (E), BDMPEA (F), MBDB (G), and cathinone (H). Retrieved from [Link]

  • University at Albany, Scholars Archive. (2014). Analysis of mass fragmentation patterns using DART-MS and GCMS for drugs of abuse. Retrieved from [Link]

  • SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Retrieved from [Link]

  • Chemguide. (n.d.). structural isomerism. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylaniline. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). 4-Bromo-N-methylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-ethylaniline. Retrieved from [Link]

  • PubMed Central. (n.d.). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoro-3-methylaniline. Retrieved from [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoroaniline. Retrieved from [Link]

  • PubMed Central. (2013). A review of drug isomerism and its significance. Retrieved from [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzenamine, 4-bromo-2-methyl-. Retrieved from [Link]

  • BioPharma Services. (n.d.). Bioanalytical Method Development: Isomers. Retrieved from [Link]

  • YouTube. (2021). Write the isomers of the compound having formula C4H9Br. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Structural Isomerism in Organic Molecules. Retrieved from [Link]

  • Pearson+. (2024). There are nine alkane constitutional isomers with the molecular f.... Retrieved from [Link]

  • LISKON. (2024). Detection methods for p-bromoaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-N-ethyl-2-methylaniline. Retrieved from [Link]

  • PubMed Central. (n.d.). The Significance of Chirality in Drug Design and Development. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethylaniline. Retrieved from [Link]

  • MDPI. (n.d.). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Retrieved from [Link]

  • Oregon State University Mass Spectrometry Center. (n.d.). Publications. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Bromo-2-fluoroaniline. Retrieved from [Link]

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A Comparative Guide to Identifying Impurities in Commercial 4-Bromo-N-ethyl-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). 4-Bromo-N-ethyl-2-fluoroaniline, a key building block in the synthesis of various pharmaceuticals, is no exception. Commercial batches of this compound can contain a variety of impurities stemming from its synthesis, degradation, or storage. This guide provides an in-depth comparison of modern analytical techniques for the robust identification and quantification of these impurities, grounded in scientific principles and practical experimental insights.

The Criticality of Impurity Profiling

Impurities in pharmaceutical raw materials can be broadly categorized as process-related, degradation products, residual solvents, and elemental impurities.[1] Even in small amounts, these unwanted chemicals can alter the physicochemical properties, efficacy, and safety profile of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (ICH Q3A/B/C/D) that mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.[2][3][4] Therefore, a thorough understanding and application of appropriate analytical methodologies are not just a matter of quality control but a critical regulatory requirement.

Potential Impurities in 4-Bromo-N-ethyl-2-fluoroaniline

The manufacturing process of 4-Bromo-N-ethyl-2-fluoroaniline typically involves the N-ethylation of 4-bromo-2-fluoroaniline. Based on this and general knowledge of aniline chemistry, potential impurities may include:

  • Starting Materials: Unreacted 4-bromo-2-fluoroaniline.

  • Isomeric Impurities: Positional isomers such as 2-bromo-4-fluoroaniline or other bromo-fluoro-N-ethylaniline isomers.

  • Over-alkylated Products: Di-ethylated aniline derivatives.

  • By-products from Synthesis: Halogenation of anilines can lead to various disinfection byproducts.[5][6] For instance, di-bromo derivatives have been identified as impurities in similar compounds.[7]

  • Degradation Products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric by-products over time.[8]

  • Residual Solvents: Solvents used in the synthesis and purification processes.

This guide will focus on the comparative analysis of chromatographic and spectroscopic techniques for the identification and quantification of these organic impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity analysis in the pharmaceutical industry due to its versatility, robustness, and quantitative accuracy.[9] For a substituted aniline like 4-Bromo-N-ethyl-2-fluoroaniline, reversed-phase HPLC with UV detection is the most common approach.

The Rationale Behind HPLC Method Development

The goal of the HPLC method is to achieve baseline separation of the main compound from all potential impurities. The choice of a C18 stationary phase is standard for non-polar to moderately polar compounds. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to control the retention and resolution of the analytes. A gradient elution is often preferred over an isocratic one to ensure the elution of both early and late-eluting impurities within a reasonable timeframe. The UV detector wavelength is selected based on the UV absorbance maximum of 4-Bromo-N-ethyl-2-fluoroaniline and its potential impurities to ensure sensitive detection.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      20 80
      25 80
      25.1 30

      | 30 | 30 |

  • Sample Preparation: Accurately weigh approximately 10 mg of the 4-Bromo-N-ethyl-2-fluoroaniline sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification of Impurities integrate->quantify

Caption: A streamlined workflow for HPLC-based impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is an excellent technique for the analysis of volatile and semi-volatile compounds.[9] It is particularly well-suited for identifying residual solvents and certain process-related impurities that are amenable to gas chromatography.

Causality in GC-MS Method Selection

The choice of GC-MS is driven by the potential presence of volatile impurities that may not be easily detected by HPLC. A non-polar capillary column is typically used for the separation of a broad range of compounds. The mass spectrometer provides definitive identification of the separated components based on their mass spectra, which serve as a chemical fingerprint. For aniline derivatives, derivatization is sometimes employed to improve their volatility and chromatographic peak shape, though direct analysis is also possible.[10]

Experimental Protocol: GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Chromatographic Conditions:

    • Column: Fused silica capillary column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Scan Range: 35-500 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect library_search Mass Spectral Library Search detect->library_search identify Impurity Identification library_search->identify

Caption: The analytical pathway for GC-MS impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural identification of unknown impurities.[9] While not typically used for routine quantification of trace impurities, its strength lies in providing detailed structural information. Modern techniques like LC-SPE/NMR can be employed to isolate impurities from the HPLC eluent for subsequent NMR analysis.[7]

The Rationale for Employing NMR

When an unknown impurity is detected by HPLC or GC-MS, NMR is the next logical step for unambiguous structure determination. 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments provide a wealth of information about the chemical environment of each atom in the molecule, allowing for the piecing together of the complete chemical structure.

Experimental Protocol: Impurity Identification by NMR
  • Isolation: Isolate the impurity of interest using preparative HPLC or an LC-SPE system.

  • Sample Preparation: Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a suite of NMR spectra, including:

    • ¹H NMR

    • ¹³C NMR

    • DEPT (to distinguish between CH, CH₂, and CH₃ groups)

    • COSY (to identify proton-proton couplings)

    • HSQC (to correlate protons to their directly attached carbons)

    • HMBC (to identify long-range proton-carbon correlations)

  • Structure Elucidation: Analyze the spectral data to deduce the chemical structure of the impurity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For High Sensitivity and Specificity

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[11][12] This technique is particularly valuable for detecting and identifying impurities at very low levels.

Why Choose LC-MS/MS?

LC-MS/MS is the method of choice when impurities are present at concentrations below the detection limits of standard HPLC-UV methods. The use of electrospray ionization (ESI) is common for anilines. The first quadrupole of the tandem mass spectrometer can be set to select the molecular ion of a suspected impurity, which is then fragmented in the collision cell. The resulting fragment ions are analyzed by the second quadrupole, providing a highly specific fragmentation pattern that can be used for structural confirmation.

Experimental Protocol: LC-MS/MS Analysis
  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Chromatographic Conditions: Similar to the HPLC-UV method, but the mobile phase may need to be optimized for MS compatibility (e.g., using volatile buffers like ammonium formate).

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan and product ion scan for identification.

    • Optimize cone voltage and collision energy for each impurity.

  • Sample Preparation: Similar to the HPLC-UV method.

Comparative Performance of Analytical Techniques

FeatureHPLC-UVGC-MSNMRLC-MS/MS
Primary Application Quantification of known and unknown impuritiesIdentification and quantification of volatile impuritiesDefinitive structure elucidation of unknown impuritiesTrace-level quantification and identification
Sensitivity ModerateHighLowVery High
Specificity ModerateHigh (based on mass spectrum)Very High (structural information)Very High
Quantitative Accuracy HighGoodNot for trace levelsHigh
Throughput HighModerateLowModerate
Cost LowModerateHighHigh

Conclusion: An Integrated Approach for Comprehensive Impurity Profiling

No single analytical technique is sufficient for the comprehensive identification and quantification of all potential impurities in commercial 4-Bromo-N-ethyl-2-fluoroaniline. A multi-faceted approach, leveraging the strengths of each technique, is essential for ensuring the quality and safety of this important pharmaceutical intermediate. HPLC-UV serves as the primary tool for routine purity assessment and quantification. GC-MS is invaluable for the analysis of volatile impurities and residual solvents. When unknown impurities are encountered, LC-MS/MS provides sensitive detection and preliminary structural information, while NMR remains the ultimate arbiter for unambiguous structure elucidation. By employing this integrated analytical strategy, researchers and drug development professionals can confidently characterize the impurity profile of 4-Bromo-N-ethyl-2-fluoroaniline, ensuring compliance with regulatory standards and contributing to the development of safe and effective medicines.

References

  • Veeprho Pharmaceuticals. Aniline Impurities and Related Compound. [Link]

  • AMSbiopharma. (2023). Impurity guidelines in drug development under ICH Q3. [Link]

  • Chu, W. et al. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 54(21), 13693–13702. [Link]

  • Novak, P. et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Magnetic Resonance in Chemistry, 55(8), 749-754. [Link]

  • European Medicines Agency. Quality: impurities. [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]

  • Wiley-VCH. (2000). "Aniline and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • Goretzki, A. et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 1-13. [Link]

  • Proprep. Analyze the aniline NMR spectrum to identify the characteristic signals associated with its amino group. [Link]

  • Pharma Beginners. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances [Video]. YouTube. [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. [Link]

  • ACS Publications. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]

  • Springer. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • University of Helsinki. (2016). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Therapeutic Goods Administration (TGA). (2013). Guidance 18: Impurities in drug substances and drug products. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

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A Comparative Guide to the Reference Standard for 4-Bromo-N-ethyl-2-fluoroaniline Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. The foundation of such data integrity lies in the quality of the reference standards used. This guide provides an in-depth technical comparison of methodologies and standards for the analysis of 4-Bromo-N-ethyl-2-fluoroaniline, a key intermediate in various synthetic pathways.

Given the limited commercial availability of a certified reference standard for 4-Bromo-N-ethyl-2-fluoroaniline, this guide will focus on a two-pronged approach. First, we will discuss the comprehensive characterization of the readily available analogue, 4-Bromo-2-fluoroaniline, as a primary reference point. Second, we will detail the principles and experimental workflows for developing a robust analytical method and qualifying an in-house reference standard for 4-Bromo-N-ethyl-2-fluoroaniline itself.

The Critical Role of a Reference Standard

In pharmaceutical analysis, a reference standard is a highly purified and well-characterized compound used as a benchmark for qualitative and quantitative measurements.[1] It is essential for identity confirmation, purity assessment, and the accurate determination of the potency of active pharmaceutical ingredients (APIs) and their intermediates.[2] The absence of a universally accepted, pre-certified standard for 4-Bromo-N-ethyl-2-fluoroaniline necessitates a rigorous in-house qualification process to ensure data validity.

Part 1: Characterization of a Primary Reference Point: 4-Bromo-2-fluoroaniline

A commercially available, high-purity batch of 4-Bromo-2-fluoroaniline serves as an excellent starting point for developing analytical methodologies. A typical certificate of analysis for a reference-grade standard of this compound will include data from a suite of analytical techniques to confirm its identity and purity.

Identity Confirmation

A convergence of spectroscopic methods is employed to unequivocally confirm the structure of the reference material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The chemical shifts, coupling constants, and integration of peaks in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, offer a definitive fingerprint of the molecule.[3]

  • Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation at specific wavenumbers.[5]

Purity Assessment

Chromatographic techniques are the cornerstone of purity assessment, providing the necessary resolution to separate the main component from any potential impurities.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the preferred approach for purity determination.[6] Such a method is designed to separate the main peak from all potential process-related impurities and degradation products.[2] A typical reversed-phase HPLC method for halogenated anilines would utilize a C18 column with a gradient elution of acetonitrile and water.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and semi-volatile impurities, GC-MS offers high separation efficiency and definitive identification through mass spectral data.[7][8]

The following table summarizes the typical analytical techniques used for the characterization of a 4-Bromo-2-fluoroaniline reference standard:

Technique Purpose Typical Observations
¹H NMRStructural ConfirmationCharacteristic aromatic proton signals with expected splitting patterns and integration.
¹³C NMRStructural ConfirmationExpected number of signals for the aromatic carbons.
Mass SpectrometryMolecular Weight and IdentityMolecular ion peak corresponding to the exact mass of C₆H₅BrFN.[4]
IR SpectroscopyFunctional Group IdentificationCharacteristic absorption bands for N-H, C-F, C-Br, and aromatic C-H bonds.[5]
HPLC-UVPurity and Quantitative AnalysisA single major peak with an area percentage typically >98%.[9]
GC-MSIdentification of Volatile ImpuritiesHigh-resolution separation and mass spectral identification of any volatile components.[7]

Part 2: Developing an Analytical Method for 4-Bromo-N-ethyl-2-fluoroaniline

Leveraging the knowledge gained from the analysis of 4-Bromo-2-fluoroaniline, a robust analytical method for 4-Bromo-N-ethyl-2-fluoroaniline can be developed. The addition of the ethyl group will increase the compound's hydrophobicity, which will influence the chromatographic conditions.

Workflow for HPLC Method Development

The following diagram illustrates a systematic approach to developing a stability-indicating HPLC method:

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Select Column (e.g., C18, Phenyl) B Screen Mobile Phases (Acetonitrile, Methanol) C Evaluate pH (Acidic, Neutral, Basic) D Optimize Gradient Profile C->D Select best conditions E Fine-tune Flow Rate F Set Column Temperature G Specificity (Forced Degradation) F->G Finalize method H Linearity & Range I Accuracy & Precision J Robustness

Caption: A systematic workflow for the development of a stability-indicating HPLC method.

Experimental Protocol: Stability-Indicating HPLC Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program: A linear gradient from 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

Causality behind Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase is well-suited for the separation of moderately non-polar compounds like halogenated anilines.

  • Acidified Mobile Phase: The addition of formic acid helps to protonate the aniline nitrogen, leading to sharper peaks and improved chromatographic performance.

  • Gradient Elution: A gradient is necessary to ensure the elution of both the main analyte and any potential impurities with varying polarities within a reasonable timeframe.[2]

Part 3: Qualification of an In-House Reference Standard

Once a suitable analytical method is established, an in-house reference standard for 4-Bromo-N-ethyl-2-fluoroaniline can be qualified. This involves purifying a batch of the material to the highest possible purity and then thoroughly characterizing it.

Purification and Characterization Workflow

InHouse_Standard_Workflow cluster_char Characterization Suite A Synthesize or Procure 4-Bromo-N-ethyl-2-fluoroaniline B Purification (e.g., Recrystallization, Chromatography) A->B C Comprehensive Characterization B->C D Purity Assignment (Mass Balance Approach) C->D NMR NMR (¹H, ¹³C, ¹⁹F) MS High-Resolution MS IR FTIR HPLC HPLC Purity GC Residual Solvents (GC) KF Water Content (Karl Fischer) ROI Residue on Ignition E Documentation (Certificate of Analysis) D->E

Caption: Workflow for the qualification of an in-house reference standard.

Comparison of Analytical Techniques for Purity Assessment
Technique Advantages Limitations Applicability to 4-Bromo-N-ethyl-2-fluoroaniline
HPLC-UV Excellent quantitation, versatile for non-volatile compounds, robust for routine QC.[7]Requires chromophores for detection, may not separate all co-eluting impurities.Primary technique for purity assessment and assay.
GC-MS High separation efficiency for volatile compounds, definitive identification of impurities via mass spectra.[7]Not suitable for non-volatile or thermally labile compounds.Complementary technique for identifying volatile process impurities and starting materials.
LC-MS Provides molecular weight information for impurity identification, high sensitivity.Response factors can vary significantly, making direct quantification challenging without standards for each impurity.Ideal for impurity identification and characterization, especially when coupled with a primary quantitative method like HPLC-UV.

Conclusion

The analysis of 4-Bromo-N-ethyl-2-fluoroaniline presents a challenge due to the lack of a commercially available certified reference standard. However, by leveraging a well-characterized, closely related compound like 4-Bromo-2-fluoroaniline as a starting point, a robust and reliable analytical method can be developed. The subsequent qualification of an in-house reference standard, through a comprehensive suite of analytical techniques, ensures the generation of accurate and defensible data. This systematic approach, grounded in sound scientific principles, is essential for advancing research and development in the pharmaceutical industry.

References

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A Researcher's Comparative Guide to the Infrared Spectroscopy of N-ethyl fluoroaniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical synthesis and drug development, the precise identification of molecular structure is not merely an academic exercise—it is a cornerstone of safety, efficacy, and intellectual property. N-ethyl fluoroaniline, a key intermediate, exists as three distinct positional isomers: ortho (2-), meta (3-), and para (4-). Distinguishing between these isomers is critical, as their chemical reactivity and subsequent biological activity can differ significantly. Infrared (IR) spectroscopy offers a rapid, reliable, and non-destructive method for this purpose. This guide provides an in-depth comparison of the IR spectral features of these isomers, grounded in the fundamental principles of molecular vibrations, and includes a validated protocol for acquiring high-quality data.

The Decisive Role of Substituent Position in IR Spectra

The vibrational frequency of a chemical bond is determined by its strength and the masses of the connected atoms. In the N-ethyl fluoroaniline isomers, the core structure is identical, but the position of the electron-withdrawing fluorine atom relative to the N-ethylamino group profoundly alters the electronic distribution within the benzene ring. This, in turn, influences bond strengths and dipole moments, leading to characteristic and predictable shifts in the IR absorption peaks.

The most informative regions in the IR spectrum for differentiating these isomers are:

  • N-H Stretching Region (3500-3300 cm⁻¹): Sensitive to electronic effects and hydrogen bonding.

  • C-F Stretching Region (1270-1100 cm⁻¹): A strong, characteristic band.

  • Aromatic C-H Out-of-Plane (OOP) Bending Region (900-675 cm⁻¹): Highly diagnostic of the ring substitution pattern.[1][2]

Comparative Analysis of Key IR Peaks

The table below summarizes the expected key vibrational frequencies for the ortho, meta, and para isomers of N-ethyl fluoroaniline. These values are based on established data for substituted anilines and aromatic compounds.[3][4] The subsequent discussion explains the causal mechanisms behind the observed differences.

Vibrational ModeOrtho-Isomer (cm⁻¹)Meta-Isomer (cm⁻¹)Para-Isomer (cm⁻¹)Rationale for Differences
N-H Stretch ~3410 (sharp, weak)~3425~3430The ortho position allows for potential weak intramolecular hydrogen bonding between the N-H proton and the adjacent fluorine, weakening the N-H bond and lowering its frequency. In the meta and para isomers, this interaction is absent.
Aromatic C-H Stretch 3100-30003100-30003100-3000Characteristic of all aromatic compounds; multiple weak bands are typical.[1][5]
Aliphatic C-H Stretch 3000-28503000-28503000-2850From the ethyl group (-CH₂-CH₃). Generally consistent across isomers.[6][7]
Aromatic C=C Stretch 1610, 15051615, 15151612, 1510These in-ring vibrations are characteristic of the benzene ring and show minor shifts based on substituent effects.[1][2]
C-N Stretch (Aromatic) ~1310~1320~1325The electron-withdrawing fluorine atom influences the C-N bond. The effect is most pronounced in the para position due to resonance, slightly strengthening the C-N bond and increasing its frequency.[3][4]
C-F Stretch ~1245~1260~1230Strong, characteristic absorption. The position is influenced by coupling with other ring vibrations.
C-H OOP Bending ~750 (strong) ~780 (strong), ~690 (strong) ~820 (strong) This is the most definitive region. The pattern of out-of-plane C-H wags is highly characteristic of the substitution pattern on the benzene ring.[2][8][5]

Expert Interpretation:

The key to unambiguous identification lies in the "fingerprint" region, specifically the C-H out-of-plane (OOP) bending bands.[1]

  • Ortho-disubstitution (1,2-) reliably produces a single, strong absorption band around 750 cm⁻¹.[2][5]

  • Meta-disubstitution (1,3-) is characterized by two strong bands, one near 780 cm⁻¹ and another near 690 cm⁻¹. A third, often weaker, band may appear near 880 cm⁻¹.[2]

  • Para-disubstitution (1,4-) gives a single, strong absorption band in the 850-800 cm⁻¹ range.[2][8][5]

While other peaks, like the N-H stretch, provide corroborating evidence, the C-H OOP pattern is the most powerful diagnostic tool for distinguishing these isomers.

Validated Protocol for FTIR Analysis of Liquid Amines

This protocol describes the acquisition of a high-quality transmission spectrum for a neat (undiluted) liquid sample, such as N-ethyl fluoroaniline, using a standard Fourier Transform Infrared (FTIR) spectrometer.

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer's sample compartment is clean and dry.

    • Verify that the desiccants for the instrument are active to minimize water vapor interference.

  • Background Spectrum Acquisition:

    • Collect a background spectrum with no sample in the beam path. This is crucial as it measures the instrument's response and the ambient atmosphere (CO₂ and H₂O vapor).

    • The software will automatically subtract this background from the sample spectrum.

  • Sample Preparation (Neat Liquid Film):

    • Place a clean, dry salt plate (e.g., NaCl or KBr) on a clean surface.[9][10]

    • Using a glass pipette, place one small drop of the N-ethyl fluoroaniline sample onto the center of the plate.

    • Carefully place a second salt plate on top, gently pressing and rotating to spread the liquid into a thin, uniform film. The film should be free of air bubbles.[10][11]

    • Causality: A thin film is essential. If the sample is too thick, the strongest absorption bands will be "totally absorbing" (flat-topped at 0% transmittance), obscuring their true peak position and shape.

  • Sample Spectrum Acquisition:

    • Mount the prepared salt plate assembly in the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • After analysis, immediately disassemble the salt plates.

    • Clean the plates thoroughly with a dry, volatile solvent (e.g., anhydrous chloroform or dichloromethane) and wipe with a soft tissue.[10]

    • Return the clean, dry plates to a desiccator for storage to prevent fogging from atmospheric moisture.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the data acquisition process.

FTIR_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_cleanup Post-Analysis Start Start CleanPlates Clean Salt Plates (e.g., NaCl, KBr) Start->CleanPlates RunBkg Acquire Background Spectrum (No Sample) CleanPlates->RunBkg PrepSample Prepare Neat Liquid Film: 1 Drop Between Plates RunBkg->PrepSample Instrument Ready AcquireSample Acquire Sample Spectrum (16-32 Scans) PrepSample->AcquireSample ProcessData Process Data: Background Subtraction AcquireSample->ProcessData CleanUp Clean & Dry Salt Plates ProcessData->CleanUp Analysis Complete Store Store Plates in Desiccator CleanUp->Store End End Store->End

Caption: Workflow for acquiring a neat liquid FTIR spectrum.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of N-ethyl fluoroaniline isomers. By focusing on the highly diagnostic C-H out-of-plane bending region (900-675 cm⁻¹), researchers can rapidly and confidently determine the ortho, meta, or para substitution pattern. This guide provides the foundational spectroscopic knowledge and a robust experimental protocol to ensure accurate and reproducible results, empowering scientists in their research and development endeavors.

References

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary. Retrieved February 12, 2026, from [Link]

  • Infrared spectra of aromatic rings. (n.d.). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. (2024, September 26). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. (n.d.). OpenStax. Retrieved February 12, 2026, from [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax. Retrieved February 12, 2026, from [Link]

  • Infrared Spectrometry - Amines. (n.d.). Michigan State University Department of Chemistry. Retrieved February 12, 2026, from [Link]

  • NH Stretching Vibrations of Jet-Cooled Aniline and Its Derivatives. (2003). The Journal of Physical Chemistry A. Retrieved February 12, 2026, from [Link]

  • The vibrational mechanism of the fundamental NH2 stretching vibrations in anilines. (1969). Canadian Journal of Chemistry. Retrieved February 12, 2026, from [Link]

  • Vibrational spectra of aniline and substituents in the gas phase and... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

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  • The absorption spectra of some para substituted aniline derivatives. (1946). Journal of the American Chemical Society. Retrieved February 12, 2026, from [Link]

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  • Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved February 12, 2026, from [Link]

  • Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved February 12, 2026, from [Link]

  • The features of IR spectrum. (n.d.). SlideShare. Retrieved February 12, 2026, from [Link]

  • Substituent Effects on the Physical Properties and pKa of Aniline. (n.d.). Air Force Institute of Technology. Retrieved February 12, 2026, from [Link]

  • Substituent effects on the physical properties and pKa of aniline. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved February 12, 2026, from [Link]

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  • FTIR Spectroscopy - Liquid IR Spectroscopy. (2013, January 10). YouTube. Retrieved February 12, 2026, from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved February 12, 2026, from [Link]

  • Infrared Spectroscopic Signatures of the Fluorous Effect. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

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Safety Operating Guide

Navigating the Safe Handling of 4-Bromo-N-ethyl-2-fluoroaniline: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence: Senior Application Scientist, Laboratory Safety Division

Introduction

4-Bromo-N-ethyl-2-fluoroaniline is an aniline derivative, a class of compounds widely utilized as building blocks in the synthesis of pharmaceuticals and other complex organic molecules. The introduction of bromine and fluorine atoms to the aniline core can significantly alter its chemical reactivity and toxicological profile. While specific data for the N-ethylated form is limited, the known hazards of 4-Bromo-2-fluoroaniline indicate that it should be handled with care. This compound is classified as a skin, eye, and respiratory irritant, and may be harmful if swallowed or absorbed through the skin.[1][2] Therefore, a robust understanding and implementation of appropriate personal protective equipment (PPE) are paramount to ensure the safety of laboratory personnel.

This guide provides a detailed overview of the necessary PPE, handling procedures, and disposal protocols for 4-Bromo-N-ethyl-2-fluoroaniline, grounded in the safety data of its parent compound. The causality behind each recommendation is explained to foster a deeper understanding of the safety principles involved.

Hazard Assessment and Engineering Controls

Before any handling of 4-Bromo-N-ethyl-2-fluoroaniline, a thorough risk assessment should be conducted. The primary routes of exposure are inhalation, skin contact, and eye contact.[1]

Engineering Controls: The first line of defense is always to minimize exposure through engineering controls.

  • Fume Hood: All work with 4-Bromo-N-ethyl-2-fluoroaniline, including weighing and solution preparation, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE) Selection and Use

The selection of PPE is dictated by the potential for exposure. The following is a comprehensive guide to the minimum required PPE for handling 4-Bromo-N-ethyl-2-fluoroaniline.

  • Rationale: 4-Bromo-2-fluoroaniline is known to cause serious eye irritation.[1][3] Direct contact with the solid or solutions can lead to significant eye damage.

  • Recommendation: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing, such as during transfers of large volumes of solutions.

  • Rationale: The compound is a known skin irritant and can be harmful if absorbed through the skin.[1][3]

  • Gloves:

    • Type: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always consult the glove manufacturer's compatibility chart.

    • Procedure: Double gloving is recommended to provide an extra layer of protection. Gloves should be inspected for any signs of degradation or puncture before use. Contaminated gloves must be removed promptly and disposed of as hazardous waste.

  • Laboratory Coat: A flame-resistant lab coat is essential to protect against splashes and contamination of personal clothing. Ensure the lab coat is fully buttoned.

  • Additional Protection: For tasks with a higher risk of significant skin contact, such as in the event of a large spill, a chemical-resistant apron or coveralls should be worn.

  • Rationale: 4-Bromo-2-fluoroaniline may cause respiratory irritation.[3] While working in a fume hood should prevent inhalation, respiratory protection provides an additional safeguard, particularly in the case of a spill or fume hood failure.

  • Recommendation: For routine handling within a fume hood, respiratory protection is not typically required. However, in situations where the ventilation is inadequate or during a spill clean-up, a NIOSH-approved respirator with an organic vapor cartridge and a P95 or N95 particulate filter is necessary.

Table 1: Summary of Recommended PPE

Body PartPersonal Protective EquipmentRationale
Eyes Chemical safety gogglesProtects against eye irritation from dust and splashes.[1][3]
Face Face shield (in addition to goggles)Provides an extra layer of protection against splashes.
Hands Nitrile gloves (double-gloved)Prevents skin contact and absorption.[1][3]
Body Flame-resistant laboratory coatProtects against contamination of personal clothing.
Respiratory NIOSH-approved respirator (for spills or inadequate ventilation)Prevents respiratory tract irritation.[3]
Procedural Guidance for Safe Handling

A systematic approach to handling 4-Bromo-N-ethyl-2-fluoroaniline is crucial for minimizing risk.

  • Preparation: Before starting work, ensure the fume hood is functioning correctly and is free of clutter. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the previous section.

  • Weighing: Carefully weigh the solid compound in a tared container within the fume hood. Avoid creating dust.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly. Use a magnetic stirrer to aid dissolution and prevent splashing.

  • Transfers: When transferring solutions, use appropriate glassware and funnels to minimize the risk of spills.

  • Post-Handling: After completing the work, decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat). Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but do not open windows if it compromises the containment of the fume hood.

  • Contain: For a small spill, use an inert absorbent material such as vermiculite or sand to contain the spill.

  • Neutralize (if applicable): For larger spills of solutions, consult with safety personnel regarding potential neutralization steps.

  • Clean-up: Wearing appropriate PPE (including respiratory protection), carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan

All waste containing 4-Bromo-N-ethyl-2-fluoroaniline must be treated as hazardous waste.

  • Solid Waste: Unused or contaminated solid material should be placed in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be disposed of in a designated hazardous waste container.

Consult your institution's environmental health and safety (EHS) department for specific disposal procedures and guidelines.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 4-Bromo-N-ethyl-2-fluoroaniline.

PPE_Selection_Workflow PPE Selection Workflow for 4-Bromo-N-ethyl-2-fluoroaniline cluster_assessment Initial Assessment cluster_ppe PPE Selection cluster_outcome Operational Readiness start Start: Plan to handle 4-Bromo-N-ethyl-2-fluoroaniline risk_assessment Conduct Risk Assessment: - Scale of work - Potential for splash/aerosol start->risk_assessment engineering_controls Work in a certified chemical fume hood? risk_assessment->engineering_controls eye_protection Wear chemical safety goggles engineering_controls->eye_protection Yes stop STOP and re-evaluate engineering_controls->stop No face_protection Splash risk? Wear face shield eye_protection->face_protection skin_protection Wear nitrile gloves (double) and lab coat face_protection->skin_protection respiratory_protection Inadequate ventilation or spill? Wear NIOSH-approved respirator skin_protection->respiratory_protection proceed Proceed with experiment respiratory_protection->proceed

Caption: Decision workflow for PPE selection.

Conclusion

The safe handling of 4-Bromo-N-ethyl-2-fluoroaniline requires a proactive and informed approach to personal protection. By understanding the potential hazards and diligently applying the recommended engineering controls, personal protective equipment, and handling procedures, researchers can significantly mitigate the risks associated with this compound. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

References

  • Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-fluoroaniline. PubChem Compound Database. Retrieved from [Link]

  • International Programme on Chemical Safety. (2021). ICSC 1226 - 4-BROMOANILINE. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.